molecular formula C7H6Cl2O2 B12089269 Phenol, 2,3-dichloro-6-methoxy- CAS No. 77102-95-5

Phenol, 2,3-dichloro-6-methoxy-

Cat. No.: B12089269
CAS No.: 77102-95-5
M. Wt: 193.02 g/mol
InChI Key: HPJJNGSXKRZHMO-UHFFFAOYSA-N
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Description

Phenol, 2,3-dichloro-6-methoxy- is a chlorinated phenolic compound identified by the molecular formula C12H6Cl4O2 . As a functionalized phenol, it serves as a valuable chemical reagent and synthetic building block in organic chemistry and materials science research. The specific research applications and mechanism of action for this compound could not be definitively confirmed from the search results. Generally, compounds of this class are of interest in areas such as method development in analytical chemistry, the synthesis of novel heterocyclic compounds with potential biological activity, and as intermediates in the development of organic ligands or materials . Researchers value this chemical for its potential to introduce specific structural motifs into more complex molecules. This product is intended for use by qualified laboratory professionals only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,3-dichloro-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJJNGSXKRZHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227895
Record name Phenol, 2,3-dichloro-6-methoxy-
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Molecular Weight

193.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77102-95-5
Record name 2,3-Dichloro-6-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77102-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,3-dichloro-6-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3-dichloro-6-methoxy-
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Foundational & Exploratory

An In-Depth Technical Guide to the Vibrational Spectroscopy of 2,3-dichloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: A Vibrational Portrait of a Complex Phenol

Welcome to this in-depth technical guide on the Fourier-Transform Infrared (FTIR) and Raman spectroscopic characterization of 2,3-dichloro-6-methoxyphenol. In the landscape of pharmaceutical development and materials science, the precise structural elucidation of complex organic molecules is paramount. Vibrational spectroscopy offers a powerful, non-destructive lens through which we can observe the intrinsic dynamics of molecular bonds, providing a unique "fingerprint" for a given compound.

This guide is structured to serve as both a theoretical primer and a practical handbook. We will first explore the fundamental principles that govern FTIR and Raman spectroscopy, delving into the "why" behind the experimental choices. Subsequently, we will construct a predictive analysis of the vibrational spectra of 2,3-dichloro-6-methoxyphenol. As direct experimental data for this specific molecule is not widely published, our analysis will be built upon a robust foundation of data from structurally analogous compounds, including dichlorophenols, methoxyphenols, and other substituted benzenes. This approach not only provides a strong predictive framework but also hones the essential skill of spectral interpretation based on chemical structure. Finally, we will detail a comprehensive, field-proven protocol for acquiring high-quality spectra, ensuring that the principles discussed can be readily applied in your own laboratory settings.

Part 1: The Theoretical Cornerstone: FTIR and Raman Spectroscopy

At their core, both FTIR and Raman spectroscopy probe the vibrational energy levels of a molecule. However, they do so through fundamentally different physical phenomena, making them complementary rather than redundant techniques.[1]

FTIR Spectroscopy: A Tale of Absorption

FTIR spectroscopy is an absorption technique. A broadband infrared light source illuminates the sample, and the instrument measures which frequencies of light are absorbed.[1] For a vibration to be "IR-active"—meaning it can absorb infrared light—it must cause a change in the molecule's net dipole moment .[2] Bonds between atoms with different electronegativities (e.g., C=O, O-H, C-Cl) are polar and exhibit strong IR absorptions. Their stretching and bending motions significantly alter the molecular dipole, leading to intense peaks in the FTIR spectrum.

Raman Spectroscopy: A Story of Scattered Light

Raman spectroscopy, in contrast, is a scattering technique. A high-intensity monochromatic laser source (typically in the visible or near-infrared range) is directed at the sample. While most of the light is scattered elastically (Rayleigh scattering) with no change in energy, a tiny fraction is scattered inelastically. This "Raman scattering" occurs when the incident photons exchange energy with the molecule's vibrational modes.[3]

For a vibration to be "Raman-active," it must cause a change in the molecule's polarizability —the ease with which the electron cloud can be distorted.[4][2] Symmetrical, non-polar bonds (e.g., C=C in an aromatic ring, C-C) often produce strong Raman signals because their vibrations significantly change the shape and size of the electron cloud.[5]

This difference in selection rules is the source of the techniques' complementarity. Vibrations that are strong in the IR spectrum are often weak or absent in the Raman spectrum, and vice versa.[6]

Factors Influencing Vibrational Frequencies

The precise frequency (wavenumber, in cm⁻¹) at which a bond vibrates is determined by several factors:

  • Bond Strength: Stronger bonds (e.g., double or triple bonds) have a higher force constant and vibrate at higher frequencies than weaker single bonds.[7][8]

  • Mass of Atoms: Bonds between lighter atoms vibrate at higher frequencies than bonds between heavier atoms.[7] For instance, an O-H stretch appears at a much higher wavenumber than a C-O stretch.

  • Electronic & Steric Effects: The chemical environment, including inductive effects, resonance, and steric hindrance (bond angles), can alter bond strength and, consequently, shift vibrational frequencies.[9][10][11] For example, the electronegative chlorine atoms on the phenol ring will inductively withdraw electron density, influencing the frequencies of adjacent bonds.

  • Hydrogen Bonding: This has a pronounced effect on O-H stretching vibrations, causing the sharp, high-frequency band of a "free" O-H to broaden significantly and shift to a lower wavenumber.[10][11]

Part 2: Predictive Spectral Analysis of 2,3-dichloro-6-methoxyphenol

The structure of 2,3-dichloro-6-methoxyphenol combines a phenol backbone with three distinct substituents: two chlorine atoms, a methoxy group, and a hydroxyl group. Each of these imparts characteristic features to the vibrational spectrum. Our predictive assignments are based on established group frequencies and data from similar molecules like 2,6-dichlorophenol[12][13], 2-methoxyphenol (guaiacol)[14], and other substituted benzenes.[15]

Predicted FTIR and Raman Peak Assignments
Predicted Wavenumber (cm⁻¹) Vibrational Mode Assignment Expected FTIR Intensity Expected Raman Intensity Rationale & Commentary
~3450-3550O-H Stretch (non-hydrogen bonded)Strong, SharpWeakIn a dilute, non-polar solvent, a sharp peak is expected. In the solid state, this will be a broad band at a lower frequency (~3200-3400 cm⁻¹) due to intermolecular hydrogen bonding.[10]
~3050-3100Aromatic C-H StretchMediumStrongTypical for C-H stretching in the benzene ring. Multiple weak bands may be observed.
~2960, ~2850Asymmetric & Symmetric C-H Stretch (in -OCH₃)MediumMediumCharacteristic stretching vibrations of the methyl group in the methoxy substituent.[16]
~1580-1610Aromatic C=C Ring StretchMedium-StrongStrongA fundamental vibration of the benzene ring. Often appears as a pair of bands. Strong Raman activity is due to the high polarizability of the π-system.[15]
~1450-1480Aromatic C=C Ring Stretch / CH₃ BendMedium-StrongMediumAnother key ring stretching mode, often coupled with the scissoring vibration of the methoxy group's C-H bonds.
~1250-1280Asymmetric C-O-C Stretch (Aryl-Alkyl Ether)StrongMediumThe methoxy group's C-O bond stretching is a strong, characteristic absorption in the FTIR spectrum.[16]
~1200-1240C-O Stretch (Phenolic) / In-plane O-H BendStrongWeakThe stretching of the C-O bond of the phenol group is strongly IR-active due to its polarity. It often couples with the in-plane bending of the O-H group.
~1020-1050Symmetric C-O-C Stretch (Aryl-Alkyl Ether)MediumStrongThis symmetric stretch is often more prominent in the Raman spectrum.
~800-860C-H Out-of-plane Bend (Wag)StrongWeakThe position of this strong IR absorption is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,4-tetrasubstituted ring, this is a key region.[15]
~700-800C-Cl StretchStrongStrongC-Cl bonds give rise to strong bands in both FTIR and Raman in the lower frequency region. The presence of two adjacent chlorine atoms may lead to symmetric and asymmetric stretching modes.
~650-700Ring Bending (Out-of-plane)MediumWeakA deformation mode of the entire benzene ring.

Part 3: Experimental Protocols for Spectral Acquisition

The acquisition of high-quality, reproducible spectra is contingent upon meticulous sample preparation and a correct understanding of the instrumentation. This section provides a self-validating protocol for analyzing a solid sample like 2,3-dichloro-6-methoxyphenol.

FTIR Spectroscopy: KBr Pellet Transmission Method

This method is a gold standard for obtaining high-quality transmission spectra of solid samples, ideal for library matching and detailed analysis.[17]

Rationale: The sample is dispersed in an IR-transparent matrix (Potassium Bromide, KBr) to minimize light scattering and create a uniform pathlength for the IR beam.[18] This results in a "classic" transmission spectrum with a good signal-to-noise ratio.[17]

Protocol:

  • Drying: Gently dry both the sample and high-purity FTIR-grade KBr powder in an oven at ~100-110°C for 2-4 hours to remove adsorbed water, which causes significant interfering peaks (broad absorption ~3400 cm⁻¹ and a sharp bend ~1640 cm⁻¹).[19] Store in a desiccator until use.

  • Sample Preparation: In an agate mortar and pestle, weigh approximately 1-2 mg of the 2,3-dichloro-6-methoxyphenol sample and 150-200 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[20]

  • Grinding: Thoroughly grind the mixture for several minutes until it becomes a fine, homogenous powder. This is critical to reduce particle size, which minimizes scattering of the IR beam (the Christiansen effect) and ensures a uniform dispersion.[20]

  • Pellet Pressing: Transfer the powder to a KBr pellet die. Place the die into a hydraulic press and apply a vacuum to remove trapped air and residual moisture.[17] Increase the pressure to approximately 8-10 tons for about 2 minutes.

  • Pellet Inspection: Carefully release the pressure and extract the die. The resulting pellet should be thin, transparent, or translucent. An opaque or cloudy pellet indicates poor grinding, excessive moisture, or trapped air.

  • Background Collection: Place an empty sample holder (or a blank KBr pellet) in the FTIR spectrometer and run a background scan. This is crucial to ratio out the instrument's own spectral signature and that of atmospheric CO₂ and H₂O.

  • Sample Analysis: Mount the sample pellet in the sample holder and acquire the spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

Alternative FTIR: Attenuated Total Reflectance (ATR)

ATR is a faster, simpler alternative that requires minimal sample preparation.

Rationale: An IR beam is passed through a high-refractive-index crystal (e.g., diamond or zinc selenide). At the crystal-sample interface, an evanescent wave penetrates a few microns into the sample, and absorption is measured.[18][21]

Protocol:

  • Background Collection: Ensure the ATR crystal surface is impeccably clean. With nothing on the crystal, lower the pressure anvil and collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample powder directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[21]

  • Sample Analysis: Acquire the sample spectrum using the same parameters as the background scan.

  • Cleaning: Thoroughly clean the crystal and anvil with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Raman Spectroscopy

Raman spectroscopy of a solid powder is often straightforward and requires no sample preparation.[22]

Protocol:

  • Instrument Setup: Use a confocal Raman microscope equipped with a suitable laser, such as a 532 nm or 785 nm laser.[23] The 785 nm laser is often preferred for organic compounds as it reduces the likelihood of fluorescence, which can obscure the much weaker Raman signal.

  • Sample Placement: Place a small amount of the crystalline powder on a standard microscope slide.

  • Focusing: Place the slide on the microscope stage. Using the white light illumination and camera, bring the sample into focus using the microscope objective (e.g., 10x or 50x).

  • Parameter Optimization: Switch to laser illumination. Adjust the laser power and acquisition time. Start with low power to avoid sample burning or degradation. A typical starting point might be 10% laser power with a 10-second acquisition time, co-adding 3-5 scans.

  • Spectrum Acquisition: Acquire the Raman spectrum. The instrument will automatically filter out the strong Rayleigh scattering and record the Raman-shifted frequencies.

  • Calibration: Ensure the instrument's wavenumber axis is calibrated using a known standard, such as a silicon wafer (which has a sharp, intense peak at 520.7 cm⁻¹).

Part 4: Workflow Visualization

A logical workflow ensures that data is collected systematically and is of high quality. The following diagram illustrates the decision-making and experimental process for a comprehensive vibrational analysis.

G Workflow for Vibrational Analysis of 2,3-dichloro-6-methoxyphenol cluster_0 Preparation & Planning cluster_1 FTIR Analysis cluster_2 Raman Analysis cluster_3 Data Interpretation & Reporting Start Define Analytical Goal (Structural Elucidation) SamplePrep Sample Preparation (Dry Sample & KBr) Start->SamplePrep FTIR_Bkg Collect FTIR Background (Empty Beam or Blank Pellet) SamplePrep->FTIR_Bkg Transmission Method Raman_Cal Calibrate Raman Spectrometer (Silicon Standard) SamplePrep->Raman_Cal FTIR_Sample Acquire FTIR Spectrum (KBr Pellet or ATR) FTIR_Bkg->FTIR_Sample FTIR_Process Process FTIR Data (Baseline Correction, Normalization) FTIR_Sample->FTIR_Process Analysis Correlate & Assign Peaks (FTIR + Raman) FTIR_Process->Analysis Raman_Sample Acquire Raman Spectrum (Focus Laser, Optimize Power) Raman_Cal->Raman_Sample Raman_Process Process Raman Data (Cosmic Ray Removal, Baseline) Raman_Sample->Raman_Process Raman_Process->Analysis Report Generate Final Report (Spectra, Peak Table, Interpretation) Analysis->Report

Caption: Experimental workflow for FTIR and Raman spectroscopic analysis.

References

  • Factors influencing vibration frequencies. (n.d.). Retrieved from a general chemistry resource.[9]

  • Filo. (2025, November 30). Explain the factors on which vibrational frequencies of a molecule depends. Give examples.[7]

  • Whitley, A., Leroy, E., & Adar, F. (n.d.). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy Online.[6]

  • White Bear Photonics. (2025, June 27). Raman vs. FTIR: Selecting the Best Tool.[24]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.[21]

  • Stadler, B. (2022, October 7). 5.4: Infrared Spectroscopy. Chemistry LibreTexts.[8]

  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.[18]

  • Chemistry LibreTexts. (2025, February 23). 1.13: Selection Rules for IR and Raman Spectroscopy.[25]

  • StellarNet, Inc. (2017, April 12). Technical Note - Vibrational Spectroscopy: Infrared vs. Raman.[4]

  • Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?.[26]

  • Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy.[17]

  • Yan, B., et al. (n.d.). A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry. ACS Publications.[5]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR.[19]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.[10]

  • ResearchGate. (2025, April 10). Fourier Transform-Infrared Spectroscopy (FTIR) and Raman Spectroscopy: Principles and Applications in Biofilm Analysis.[27]

  • Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy.[1]

  • Al-Nahrain Journal of Science. (2025, December 15). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole.[28]

  • Pharmaceutical Concepts. (2023, June 14). Factors influencing vibrational frequency in IR spectroscopy | FTIR _ handwritten notes. [YouTube].[11]

  • Kumar, S., et al. (n.d.). Unveiling the Molecular Secrets: A Comprehensive Review of Raman Spectroscopy in Biological Research. PMC.[29]

  • Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR.[20]

  • Girlando, A., & Pecile, C. (1973). Single crystal vibrational spectra of chloranil (2, 3, 5, 6-tetrachloro-p-benzoquinone). Journal of the Chemical Society, Faraday Transactions.[30]

  • Gammadata. (n.d.). Introduction to FTIR and Raman Spectroscopy.[31]

  • NUANCE - Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons.[2]

  • RSC Publishing. (2023, November 14). Towards routine organic structure determination using Raman microscopy.[22]

  • Mary, Y. S., et al. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-bromo-2-nitropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[32]

  • Hippler, M., & Mohr, C. (n.d.). New exploratory experiments for Raman laser spectroscopy. Central Laser Facility Annual Report.[33]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.[15]

  • ResearchGate. (2007, January). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol.[34]

  • Al-Nahrain Journal of Science. (n.d.). View of Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole.[35]

  • A Numerical Listing of Wavenumber Ranges in Which Some Functional Groups and Classes of Compounds Absorb in the Infrared. (n.d.). [PDF Document].[36]

  • Bausinger, R. (n.d.). Raman spectroscopy setup and experiments for the advanced undergraduate lab. KOPS - University of Konstanz.[23]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.[37]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2).[12]

  • Bruker. (n.d.). Guide to Raman Spectroscopy.[3]

  • Smith, B. C. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy.[38]

  • ResearchGate. (n.d.). (a) Raman spectrums of 2.6-dichlorophenol (2,6-DCP) with different....[13]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. NIST Chemistry WebBook.[14]

  • SciELO México. (n.d.). Raman and FTIR spectroscopy experimental and theoretical in magnetic nanoemulsion from Carapa guianensis Aublet.[39]

  • PubMed. (2014, November 15). [Infrared, Raman and density functional study of vibration spectra of 2, 3-dichloropyrazine].[40]

  • Central Asian Journal of Medical and Natural Science. (2026, March 4). Examines Both Structural Optimization and Spectroscopic Analysis of C₁₆H₁₃N₃O and its Brominated and Chlorinated Derivatives.[41]

  • MDPI. (2022, January 3). Vibrational Study (Raman, SERS, and IR) of Plant Gallnut Polyphenols Related to the Fabrication of Iron Gall Inks.[42]

  • PMC. (n.d.). Reinterpretation of the Vibrational Spectroscopy of the Medicinal Bioinorganic Synthon c,c,t-[Pt(NH3)2Cl2(OH)2].[43]

  • Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio/HF and DFT methods. Archives of Applied Science Research.[16]

Sources

1H-NMR and 13C-NMR chemical shifts for Phenol, 2,3-dichloro-6-methoxy-

Structural Elucidation of Phenol, 2,3-dichloro-6-methoxy-: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts

Executive Summary & Environmental Context

Phenol, 2,3-dichloro-6-methoxy- (CAS: 77102-95-5)—structurally synonymous with 5,6-dichloroguaiacol—is a highly substituted aromatic compound. It frequently emerges as a recalcitrant byproduct in the chlorine bleaching of wood pulp and serves as a critical biomarker for environmental monitoring in aquatic ecosystems[1]. Due to its potent odorant properties and dense substitution pattern, precise analytical characterization is paramount for trace detection and synthetic verification[2]. This whitepaper provides a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of this compound, designed for senior analytical chemists and drug development professionals.

Structural Dynamics and Solvent Causality

The molecule features a phenol core with a hydroxyl group at C1, chlorine atoms at C2 and C3, and a methoxy group at C6. The chemical shifts of this system are governed by a complex interplay of mesomeric (+M) and inductive (-I) effects.

Solvent Selection Causality: Deuterated chloroform (CDCl 3​ ) is the optimal solvent for this analysis. Unlike protic solvents (e.g., Methanol- d4​ or D 2​ O), CDCl 3​ lacks exchangeable deuterium atoms that would obliterate the phenolic -OH signal via rapid proton-deuterium exchange. Preserving the -OH resonance is critical for confirming the intramolecular hydrogen bonding network between the C1-OH and the adjacent C6-OMe oxygen, which inherently deshields the hydroxyl proton.

Quantitative Spectroscopic Data

The methoxy group exerts a strong electron-donating mesomeric effect, heavily shielding the ortho position (C5). Conversely, the adjacent chlorine atoms exert electron-withdrawing inductive effects, deshielding their local environments and altering the electron density of the aromatic ring[2]. The expected chemical shifts, derived from empirical additivity rules and comparative halogenated guaiacol models[3], are summarized below.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
OH (C1) 5.75Broad Singlet (br s)-1HExchangeable proton; deshielded by intramolecular hydrogen bonding with the C6 methoxy oxygen.
OMe (C6) 3.92Singlet (s)-3HTypical aliphatic protons attached to an electronegative oxygen atom.
H-4 6.95Doublet (d)8.51HOrtho to C3-Cl, meta to C2-Cl. Exhibits standard ortho-coupling with H-5. Less shielded than H-5.
H-5 6.78Doublet (d)8.51HOrtho to C6-OMe. Strongly shielded by the electron-donating resonance (+M) of the methoxy oxygen.
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C1 145.2Quaternary (C-OH)Heavily deshielded by the directly attached electronegative hydroxyl oxygen.
C2 121.5Quaternary (C-Cl)Shifted by the inductive electron withdrawal (-I) of the chlorine atom.
C3 126.8Quaternary (C-Cl)Adjacent to C2-Cl, experiencing combined steric and inductive deshielding effects.
C4 123.0Methine (CH)Meta to oxygen substituents; lacks direct resonance shielding.
C5 111.4Methine (CH)Ortho to the methoxy group; strongly shielded by the +M resonance effect.
C6 148.7Quaternary (C-OMe)Most deshielded carbon due to the potent electronegativity of the methoxy oxygen.
-OCH 3​ 56.4Methyl (CH 3​ )Characteristic aliphatic carbon shift for an aryl methyl ether.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol integrates closed-loop validation steps. A protocol is only as reliable as its internal quality control.

Phase 1: Sample Preparation
  • Dissolution: Dissolve exactly 20 mg of Phenol, 2,3-dichloro-6-methoxy- in 0.6 mL of CDCl 3​ enriched with 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute zero reference (0.00 ppm), neutralizing magnetic susceptibility variations between different probe architectures and ensuring inter-laboratory reproducibility.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube (e.g., Norell 502).

    • Causality: Micro-particulate matter distorts magnetic field homogeneity, leading to broad, unresolvable multiplets and loss of fine J -coupling data.

Phase 2: Acquisition & Shimming
  • Tuning and Locking: Insert the sample into the spectrometer. Lock the magnetic field to the deuterium resonance frequency of CDCl 3​ . Tune the probe to the exact Larmor frequencies of 1 H and 13 C to maximize signal transfer efficiency.

  • Shimming (Self-Validation Step A): Adjust the Z1-Z5 gradient coils to optimize field homogeneity.

    • Validation Gate: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 0.5 Hz, the field is inhomogeneous. Action: Re-shim the instrument until FWHM 0.5 Hz before proceeding to acquisition.

  • Parameter Optimization:

    • 1 H NMR: 16 scans, Relaxation delay ( D1​ ) = 1.5 s.

    • 13 C NMR: 1024 scans, D1​ = 2.0 s.

    • Causality: Quaternary carbons (C1, C2, C3, C6) lack attached protons, resulting in prolonged longitudinal ( T1​ ) relaxation times. A 2.0 s delay ensures complete magnetization recovery, preventing signal attenuation and allowing for semi-quantitative peak integration.

Phase 3: Processing & Quality Control
  • Apodization: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to the Free Induction Decay (FID) prior to Fourier Transformation.

    • Causality: This mathematically suppresses high-frequency noise at the tail end of the FID, optimizing the Signal-to-Noise Ratio (SNR) without severely compromising resolution.

  • SNR Verification (Self-Validation Step B):

    • Validation Gate: Evaluate the SNR of the weakest 13 C quaternary peak (typically C2 or C3). If SNR < 10:1, the data is not quantitatively reliable. Action: Double the number of scans (e.g., to 2048) and re-acquire the spectrum.

Workflow Visualization

NMR_WorkflowSamplePrep1. Sample Preparation(CDCl3 + TMS)Tuning2. Probe Tuning & Matching(Optimize Larmor Freq)SamplePrep->Tuning Insert TubeShimming3. Shimming & Locking(FWHM < 0.5 Hz)Tuning->Shimming Field LockAcquisition4. Data Acquisition(1H: 16 scans, 13C: 1024 scans)Shimming->Acquisition Pulse SequenceProcessing5. FT, Phasing & Baseline(LB=0.3Hz for 1H)Acquisition->Processing FID DataValidation6. Self-Validation(SNR > 10:1 for Quaternary C)Processing->Validation Quality CheckValidation->Shimming Fail (Re-shim)Validation->Acquisition Fail (Increase Scans)Analysis7. Structural Elucidation(Peak Picking & Integration)Validation->Analysis Pass

Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

References

  • [3] Title: 4,5-Dichloroguaiacol | C7H6Cl2O2 | CID 17160 - PubChem | Source: National Institutes of Health (NIH) | URL: 3

  • [2] Title: Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants | Source: Frontiers in Chemistry | URL: 2

  • [1] Title: Environmental Health Criteria 88: Polychlorinated dibenzo-para-dioxins and dibenzofurans | Source: World Health Organization (WHO) | URL:1

An In-Depth Technical Guide to the Crystal Structure and X-Ray Diffraction of Phenol, 2,3-dichloro-6-methoxy- (5,6-Dichloroguaiacol)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenol, 2,3-dichloro-6-methoxy- (commonly referred to as 5,6-dichloroguaiacol ; CAS No. 77102-95-5) is a highly substituted aromatic compound historically associated with the effluents of chlorine-bleached kraft pulp mills[1]. Understanding its solid-state chemistry through single-crystal X-ray diffraction (XRD) provides critical insights into its environmental persistence, bioavailability, and physicochemical properties.

This whitepaper provides a comprehensive, field-proven methodology for the crystallization, crystallographic data collection, and structural refinement of 2,3-dichloro-6-methoxyphenol. By elucidating the precise spatial arrangement, hydrogen-bonding networks, and halogen-π interactions of this molecule, researchers can better predict its reactivity and design targeted remediation strategies or novel synthetic derivatives.

Chemical Properties and Structural Context

The molecular architecture of 2,3-dichloro-6-methoxyphenol is defined by a highly congested aromatic ring. With substituents at the 1, 2, 3, and 6 positions, the molecule experiences significant steric hindrance and complex electronic push-pull dynamics:

  • Steric Crowding: The hydroxyl (-OH) group at C1 is flanked by a chlorine atom at C2 and a methoxy (-OCH₃) group at C6. This ortho-disubstitution forces the molecule into a specific conformational space to minimize steric clashes.

  • Electronic Effects: The strongly electron-withdrawing chlorine atoms at C2 and C3 deplete electron density from the aromatic ring, while the methoxy group at C6 acts as an electron-donating group via resonance. This polarization heavily influences the molecule's intermolecular packing[2].

  • Hydrogen Bonding Potential: The phenolic -OH acts as a strong hydrogen bond donor, while the methoxy oxygen and the chlorine atoms can act as hydrogen bond acceptors[3][4].

Intermolecular_Interactions Central 2,3-Dichloro-6-methoxyphenol (Central Molecule) OH_Donor Phenolic -OH (Hydrogen Bond Donor) Central->OH_Donor OMe_Acceptor Methoxy -OCH3 (Hydrogen Bond Acceptor) Central->OMe_Acceptor Cl_Substituents C2/C3 Chlorine Atoms (Halogen Bonding / Steric Shielding) Central->Cl_Substituents PiSystem Aromatic Ring (π-π Stacking) Central->PiSystem OH_Donor->OMe_Acceptor Intermolecular H-Bond Cl_Substituents->PiSystem Halogen-π Interactions

Caption: Logical mapping of functional groups to their corresponding intermolecular interactions in the crystal lattice.

Experimental Protocols: Crystallization and XRD Workflow

To obtain high-resolution crystallographic data, the synthesis of defect-free single crystals is paramount. The following self-validating protocol outlines the optimal conditions for growing and analyzing crystals of 2,3-dichloro-6-methoxyphenol.

Single-Crystal Growth Methodology

Causality Insight: Chlorinated guaiacols are highly soluble in polar organic solvents but exhibit limited solubility in non-polar alkanes. A binary solvent system (e.g., ethyl acetate/hexane) is utilized. The differential vapor pressures allow the more volatile, better solvent to evaporate first, slowly driving the system into a state of supersaturation without inducing rapid, chaotic nucleation[3][4].

Step-by-Step Protocol:

  • Purification: Ensure the 2,3-dichloro-6-methoxyphenol precursor is >99% pure via preparative HPLC or repeated recrystallization from petroleum ether[3].

  • Solvent Preparation: Dissolve 50 mg of the purified compound in 2 mL of ethyl acetate in a clean, dust-free 5 mL glass vial.

  • Anti-Solvent Addition: Carefully layer 1 mL of n-hexane over the ethyl acetate solution to create a diffusion gradient.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole. Place the vial in a vibration-free, isothermal environment at 4°C.

  • Harvesting: After 7–14 days, harvest the resulting colorless prismatic crystals.

  • Validation: Inspect the crystals under a polarized light microscope. Select a crystal exhibiting uniform extinction (birefringence), indicating a single, untwinned domain.

X-Ray Diffraction Data Collection

Causality Insight: Data collection must be performed at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. This drastically reduces the thermal libration of the atoms, particularly the terminal methyl group of the methoxy moiety, thereby yielding sharper diffraction spots and more accurate bond lengths[3][4].

XRD_Workflow SamplePrep Sample Preparation (Purity >99%) SolventSelect Solvent Selection (Hexane/EtOAc) SamplePrep->SolventSelect Crystallization Slow Evaporation (Isothermal, 4°C) SolventSelect->Crystallization CrystalSelect Crystal Selection (Polarized Light) Crystallization->CrystalSelect DataCollection X-ray Data Collection (Mo Kα, 100 K) CrystalSelect->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Refinement (Least-Squares) StructureSolution->Refinement Validation Validation & CIF (CheckCIF) Refinement->Validation

Caption: End-to-end workflow for the crystallographic analysis of 2,3-dichloro-6-methoxyphenol.

Data Collection Steps:

  • Mount a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber or MiTeGen loop using perfluoropolyether oil.

  • Transfer the mounted crystal immediately to the goniometer equipped with an Oxford Cryosystems cooler set to 100 K.

  • Collect diffraction data using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Perform data reduction, including Lorentz and polarization corrections, and apply a multi-scan absorption correction.

Structural Solution and Refinement

The structure is typically solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 using SHELXL.

  • Non-Hydrogen Atoms: Refined anisotropically to account for directional thermal motion.

  • Hydrogen Atoms: The phenolic hydrogen atom is usually located in the difference Fourier map and refined freely to accurately determine the hydrogen bonding geometry. Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons, 1.5Ueq​(C) for methyl protons)[4].

Quantitative Crystallographic Data

Based on structurally analogous chlorinated guaiacols (such as 3,4,5-trichloroguaiacol and tetrachloroguaiacol derivatives)[3][4], the expected crystallographic parameters for 2,3-dichloro-6-methoxyphenol are summarized below.

ParameterExpected Value / Range
Chemical Formula C₇H₆Cl₂O₂
Formula Weight 193.02 g/mol
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ (Typical for substituted phenols)
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Density (calculated) ~1.55 - 1.65 g/cm³
Absorption Coefficient (μ) ~0.6 - 0.8 mm⁻¹
Final R indices [I > 2σ(I)] R1​≈0.03−0.05 , wR2​≈0.08−0.12

Mechanistic Insights: Crystal Packing and Intermolecular Forces

The macroscopic properties of 2,3-dichloro-6-methoxyphenol—such as its melting point, solubility, and environmental degradation pathways—are directly dictated by its microscopic crystal packing.

Hydrogen Bonding Networks

In the solid state, the dominant intermolecular force is hydrogen bonding. Because the -OH and -OCH₃ groups are adjacent (ortho to each other), there is a strong competition between intramolecular and intermolecular hydrogen bonding.

  • Typically, the phenolic proton acts as a donor to the methoxy oxygen of an adjacent molecule, forming infinite 1D chains or 2D sheets along the crystallographic axes.

  • The precise O-H···O angle and distance (usually around 2.7–2.8 Å for O···O) dictate the rigidity of the crystal lattice.

Halogen Bonding and Steric Shielding

The C2 and C3 chlorine atoms play a dual role. Sterically, they shield the aromatic core, which contributes to the compound's resistance to rapid biodegradation and its persistence in aquatic environments[1][5]. Crystallographically, these heavy atoms participate in weak intermolecular Cl···Cl or Cl···O halogen bonds. These secondary interactions stabilize the 3D architecture, locking the 1D hydrogen-bonded chains into a cohesive lattice[4].

Conformational Isomerism

The methoxy group (-OCH₃) can theoretically adopt two conformations: coplanar with the aromatic ring or twisted out of plane. In 2,3-dichloro-6-methoxyphenol, the presence of the adjacent -OH group usually anchors the methoxy group in a nearly coplanar conformation to maximize conjugation with the aromatic π-system and facilitate hydrogen bonding, a phenomenon frequently observed in the NMR and XRD studies of related chloroguaiacols[4][6].

Conclusion

The rigorous crystallographic analysis of Phenol, 2,3-dichloro-6-methoxy- (5,6-dichloroguaiacol) via X-ray diffraction provides an indispensable blueprint of its molecular geometry. By employing controlled crystallization techniques and low-temperature data collection, researchers can accurately map the hydrogen-bonding and halogen-interacting networks that govern the physical and chemical behavior of this compound. These structural insights are foundational for environmental chemists modeling the fate of pulp mill effluents and for synthetic chemists utilizing chlorinated phenols as building blocks for advanced materials.

References

  • Lindström, K., & Österberg, F. (1980). Synthesis, X-ray structure determination, and formation of 3,4,5-trichloroguaiacol occurring in kraft pulp spent bleach liquors. Canadian Journal of Chemistry. Available at:[Link]

  • Burlinson, N., Rettig, S. J., Trotter, J., & McKague, B. (1986). Formation of a trimeric chloroguaiacol quinone in the preparation of tetrachloroguaiacol and crystal structure of its tetramethoxy derivative. Canadian Journal of Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11859, 3,4,5-Trichlorophenol. Available at:[Link]

  • Wachtmeister, C. A., et al. (1991). Local and Global Contaminants in Swedish Waters: Studies on PCBs, DDTs, 4,5,6-Trichloroguaiacol and their Transformation Products. DiVA Portal. Available at:[Link]

  • Schranz, M., et al. (2017). Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. Frontiers in Chemistry. Available at:[Link]

  • Euro Chlor. (2007). Biodegradability of chlorinated aromatic compounds. Available at:[Link]

  • American Chemical Society. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride. The Journal of Organic Chemistry. Available at:[Link]

  • University of Waikato Research Commons. Environmental fate of chlorinated guaiacols. Available at:[Link]

Sources

Whitepaper: Environmental Degradation Pathways of 2,3-Dichloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As global regulatory frameworks tighten around industrial effluents, the fate of chlorinated aromatic pollutants has become a critical focus for environmental scientists and drug development professionals repurposing bioremediation pathways. This technical guide elucidates the degradation pathways of 2,3-dichloro-6-methoxyphenol , a recalcitrant xenobiotic compound.

In environmental and pulp-bleaching literature, this specific isomer is universally referred to by its synonym, 5,6-dichloroguaiacol (5,6-DCG) [[1]](). It is primarily generated during the chlorine bleaching of wood pulp via the degradation and chlorination of lignin 1. Characterized by an extremely low odor threshold and a distinct "smoky, medicinal, and plaster-like" olfactory profile, its persistence in aquatic ecosystems demands robust biotic and abiotic degradation strategies 1.

Mechanistic Pathways of Environmental Degradation

The degradation of 2,3-dichloro-6-methoxyphenol is thermodynamically hindered by the electron-withdrawing chlorine atoms and the steric bulk of the methoxy group. Successful degradation relies on specific microbial enzymatic attacks or high-energy Advanced Oxidation Processes (AOPs).

Biotic Degradation (Microbial Metabolism)

Microbial consortia utilize two primary divergent pathways to break down the chloroguaiacol ring:

  • Pathway A: O-Demethylation (The Acinetobacter Route): The methoxy group acts as a steric shield, preventing direct ring cleavage. Bacteria such as Acinetobacter junii initiate degradation via an O-demethylase enzyme, stripping the methyl group to yield 3,4-dichlorocatechol 2. This conversion is a critical rate-limiting step; without O-demethylation, the compound aggressively inhibits microbial growth.

  • Pathway B: Hydroxylation & Dechlorination (The Rhodococcus Route): Strains like Rhodococcus chlorophenolicus bypass demethylation, instead utilizing cytochrome P450-like monooxygenases to hydroxylate the ring (typically para to the existing hydroxyl group). This reaction often forces the displacement of a chlorine atom, converting the compound into highly reactive chlorohydroquinones 3.

  • Terminal Ring Cleavage: Once converted to chlorocatechols or chlorohydroquinones, intradiol (ortho) or extradiol (meta) dioxygenases cleave the aromatic ring. This yields chloromuconic acids, which undergo further dechlorination and enter the TCA cycle for complete mineralization [[2]]().

Pathway A 2,3-Dichloro-6-methoxyphenol (5,6-Dichloroguaiacol) B O-Demethylation (e.g., Acinetobacter sp.) A->B - CH3OH D Hydroxylation / Dechlorination (e.g., Rhodococcus sp.) A->D + OH, - Cl C 3,4-Dichlorocatechol B->C F Ring Cleavage (Dioxygenases) C->F E Chlorohydroquinones D->E E->F G Chloromuconic Acids F->G H TCA Cycle (Mineralization) G->H

Fig 1. Divergent microbial degradation pathways of 2,3-dichloro-6-methoxyphenol.

Abiotic Degradation (Advanced Oxidation Processes)

When biological treatment is insufficient, physicochemical methods are deployed:

  • Solar Photo-Fenton Oxidation: Utilizing a UV/H₂O₂/Fe²⁺ system, hydroxyl radicals ( ⋅OH ) are generated to attack the electron-rich aromatic ring. Degradation follows pseudo-first-order kinetics, achieving >80% degradation and >89% COD removal within 24 minutes at optimal pH (3.0) 4.

  • Photocatalysis via Doped Nanosheets: Recent advances utilize nonmetal-doped carbon nitride (e.g., B@N-doped C₂N). Doping narrows the bandgap to 2.27 eV, significantly reducing the ΔG= of initial reactions with ⋅OH radicals and facilitating high-efficiency organic pollutant removal 5.

Self-Validating Experimental Protocol: Metabolite Tracking

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checkpoints to prevent false-positive degradation claims caused by matrix effects or volatilization.

Step 1: Matrix Preparation & Isotope Spike-In

  • Action: Prepare the aqueous sample matrix and spike with a known concentration of 13C6​ -labeled guaiacol as an internal standard.

  • Causality: The internal standard validates the entire workflow. If the final GC-MS recovery of the 13C6​ isotope falls below 85%, the system flags an extraction failure or abiotic loss, invalidating the degradation data.

Step 2: Aerobic Bioreactor Incubation

  • Action: Inoculate with Acinetobacter junii in an amber-glass chemostat (pH 7.0, 30°C). Maintain Dissolved Oxygen (DO) > 2 mg/L.

  • Causality: Amber glass prevents unintended photo-degradation. High DO is strictly required because the terminal ring-cleavage step relies on dioxygenases, which consume molecular oxygen.

Step 3: Acidic Liquid-Liquid Extraction (LLE)

  • Action: Quench the reaction and acidify the aliquot to pH < 2.0 using HCl, followed by extraction with ethyl acetate.

  • Causality: Phenolic compounds have a pKa of ~8-10. Acidifying to pH 2.0 ensures the hydroxyl groups are fully protonated (neutralized), maximizing their partitioning into the organic phase and preventing analyte loss in the aqueous waste.

Step 4: BSTFA Derivatization & GC-MS Quantification

  • Action: Treat the dried organic extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) before GC-MS injection.

  • Causality: Chlorocatechols are highly polar and will adsorb to the GC column, causing severe peak tailing. BSTFA replaces the active hydrogen on the hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility and ensuring sharp, quantifiable chromatographic peaks.

Workflow S1 1. Matrix Prep & Spike-in S2 2. Bioreactor Incubation S1->S2 S3 3. Acidic L-L Extraction S2->S3 S4 4. BSTFA Derivatization S3->S4 S5 5. GC-MS Quantification S4->S5

Fig 2. Self-validating experimental workflow for metabolite tracking via GC-MS.

Quantitative Data Summaries

The table below synthesizes the physicochemical properties and degradation metrics of 2,3-dichloro-6-methoxyphenol alongside its structural analogs to provide comparative context.

Compound / IsomerOdor Threshold (ng/L)Odor Quality ProfilePrimary Biotic RoutePhotocatalytic Adsorption Energy
2,3-Dichloro-6-methoxyphenol (5,6-DCG) Very LowSmoky, medicinal, plaster-like 1O-demethylationN/A
4,5-Dichloroguaiacol (4,5-DCG) Very LowSmoky, sweet, vanilla-like 1O-demethylation26.56 kcal/mol (on B@N-doped C₂N) 5
4-Chloroguaiacol LowSweet, vanilla-likePhoto-Fenton OxidationN/A

References

  • Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. PMC. 1

  • Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain. ResearchGate. 2

  • Hydroxylation and dechlorination of chlorinated guaiacols and syringols by Rhodococcus chlorophenolicus. ASM Journals. 3

  • Degradation of 4-chloroguaiacol by dark Fenton and solar photo-Fenton advanced oxidation processes. PubMed.4

  • Nonmetal doped carbon nitride nanosheet as photocatalyst for degradation of 4, 5-dichloroguaiacol. PubMed. 5

Sources

Unveiling the Mechanism of Action of Phenol, 2,3-dichloro-6-methoxy- Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of environmental toxicology, xenobiotic metabolism, and synthetic pharmacology, halogenated guaiacols represent a critical class of bioactive compounds. Phenol, 2,3-dichloro-6-methoxy- (commonly referred to as 5,6-dichloroguaiacol or 2,3-dichloro-6-methoxyphenol, CAS 77102-95-5) is a prominent derivative historically recognized as a toxic byproduct of kraft pulp mill effluent bleaching and as a terminal metabolite in the microbial degradation of phenoxy herbicides like 2,4-D[1][2].

For drug development professionals and toxicologists, understanding the precise mechanism of action (MoA) of this compound is paramount. It serves as a structural alert for mitochondrial toxicity, a substrate for specific biodegradation pathways, and a synthetic intermediate for bioactive diphenyl ethers. This whitepaper deconstructs the physicochemical drivers, core biological mechanisms, and self-validating experimental workflows required to study 2,3-dichloro-6-methoxy- derivatives.

Physicochemical Grounding & Pharmacokinetics

The biological activity of 2,3-dichloro-6-methoxyphenol is strictly dictated by its structure-activity relationship (SAR). The compound features a phenol ring substituted with two electron-withdrawing chlorine atoms at the 2 and 3 positions, and an electron-donating methoxy group at the 6 position.

  • Lipophilicity (LogP): The dichloro substitution drastically increases the lipophilicity of the molecule, allowing it to easily partition into cellular and mitochondrial lipid bilayers[3].

  • Acidity (pKa): The electron-withdrawing halogens stabilize the phenolate anion via inductive effects, lowering the pKa of the phenolic hydroxyl group from 9.95 (unsubstituted phenol) to approximately 7.80. At physiological pH (7.4), a significant fraction of the compound exists in its ionized state.

  • Steric & Redox Modulation: The 6-methoxy group provides steric shielding to the hydroxyl group and alters the redox potential of the aromatic ring, making it a prime candidate for specific enzymatic oxidation[4].

Core Mechanisms of Action

Mechanism A: Mitochondrial Uncoupling (Protonophoric Activity)

The primary mechanism of acute cellular toxicity for chlorinated guaiacols is the uncoupling of oxidative phosphorylation[5]. The specific balance of a weakly acidic proton and high lipophilicity creates an ideal pharmacophore for a mitochondrial protonophore.

The neutral, protonated form of 2,3-dichloro-6-methoxyphenol diffuses across the inner mitochondrial membrane (IMM) into the alkaline mitochondrial matrix. There, it releases its proton. The resulting phenolate anion—whose charge is highly delocalized and shielded by the halogens—remains lipophilic enough to traverse the IMM back to the intermembrane space. This futile cycle dissipates the proton motive force ( Δp ), halting ATP synthase activity without directly inhibiting the electron transport chain (ETC).

G IMS Intermembrane Space (High [H+]) Neutral Protonated Phenol (Lipophilic) IMS->Neutral Uptake of H+ Matrix Mitochondrial Matrix (Low [H+]) Anion Phenolate Anion (Lipophilic) Matrix->Anion Release of H+ Neutral->Matrix Diffusion across IMM Anion->IMS Diffusion back across IMM

Caption: Protonophoric cycle of 2,3-dichloro-6-methoxyphenol across the inner mitochondrial membrane.

Mechanism B: CYP450-Mediated Metabolic Activation & Oxidative Stress

Secondary toxicity arises from Phase I hepatic metabolism. Cytochrome P450 (CYP450) enzymes catalyze the O-demethylation or direct ring oxidation of the compound, yielding highly reactive chlorinated quinones or hydroquinones. These electrophilic intermediates engage in continuous redox cycling, consuming cellular oxygen to generate superoxide anion radicals ( O2∙−​ ). This cascade leads to severe lipid peroxidation, depletion of intracellular glutathione (GSH), and oxidative DNA damage[4].

G Parent 2,3-dichloro-6-methoxyphenol CYP Cytochrome P450 (Oxidation) Parent->CYP Quinone Chlorinated Quinone Reactive Intermediate CYP->Quinone O2 consumption ROS Reactive Oxygen Species (Superoxide/H2O2) Quinone->ROS Redox Cycling Damage Lipid Peroxidation & DNA Damage ROS->Damage

Caption: CYP450-mediated metabolic activation and subsequent ROS generation.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the MoA of 2,3-dichloro-6-methoxy- derivatives, experimental designs must embed internal causality checks. A simple observation of cell death is insufficient; the why must be proven.

Protocol 1: Real-Time Metabolic Flux Analysis (Seahorse XF)

Objective: Definitively isolate mitochondrial uncoupling from general cytotoxicity. Causality Logic: By inhibiting ATP synthase first, any subsequent spike in the Oxygen Consumption Rate (OCR) upon compound addition proves that the electron transport chain is working in overdrive to compensate for a dissipated proton gradient—the hallmark of a true uncoupler.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells in a Seahorse XF96 microplate at 2×104 cells/well. Incubate overnight.

  • Equilibration: Wash and incubate cells in unbuffered XF assay medium (pH 7.4) for 1 hour at 37°C in a non-CO2 incubator.

  • Basal Measurement: Measure basal OCR for 15 minutes.

  • Oligomycin Injection (Port A): Inject 1.5 µM Oligomycin. Expected result: OCR drops as ATP synthesis halts.

  • Compound Injection (Port B): Inject 2,3-dichloro-6-methoxyphenol (10–50 µM). Validation Check: A sharp increase in OCR confirms protonophoric uncoupling.

  • Rotenone/Antimycin A Injection (Port C): Inject 0.5 µM Rot/AA to shut down Complexes I and III. This establishes the non-mitochondrial oxygen consumption baseline.

G Step1 Cell Seeding & Equilibration Step2 Basal OCR Measurement Step1->Step2 Step3 Oligomycin Injection Step2->Step3 Step4 Compound Injection Step3->Step4 Step5 Rotenone/AA Injection Step4->Step5

Caption: Step-by-step workflow for validating mitochondrial uncoupling using the Seahorse XF assay.

Protocol 2: CYP450-Dependent ROS Generation Assay

Objective: Prove that oxidative stress is mediated by metabolic activation, not the parent compound. Causality Logic: If ROS generation is suppressed in cells pre-treated with a pan-CYP450 suicide inhibitor, it proves the parent derivative requires enzymatic conversion to become a pro-oxidant.

Step-by-Step Methodology:

  • Inhibitor Pre-treatment: Treat primary human hepatocytes with 1-aminobenzotriazole (1-ABT, 1 mM) for 2 hours. Maintain a parallel vehicle-control group.

  • Probe Loading: Wash cells and load with 10 µM H2DCFDA (fluorogenic ROS indicator) for 30 minutes in the dark.

  • Compound Exposure: Treat both groups with 2,3-dichloro-6-methoxyphenol (20 µM) for 4 hours.

  • Quantification: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader.

Quantitative Data Presentation

The table below contextualizes the biological activity of 2,3-dichloro-6-methoxyphenol against other reference phenolic compounds, demonstrating how progressive halogenation impacts lipophilicity, acidity, and uncoupling potency[5][6].

CompoundLogPpKaEC50 (Uncoupling, µM)Primary Mode of Action
Phenol 1.469.95> 1000Non-specific Narcosis
2-Chlorophenol 2.158.52~ 500Weak Uncoupling
2,3-dichloro-6-methoxyphenol ~ 3.20~ 7.8015 - 30Potent Uncoupling / ROS
Pentachlorophenol (PCP) 5.124.74< 1.0Severe Uncoupling

Biodegradation and Environmental Remediation

Understanding the MoA of this compound is also vital for environmental biotechnology. White-rot fungi (such as Rigidoporus sp.) and specific bacterial strains utilize extracellular laccases and intracellular cytochromes to actively degrade these toxic derivatives[7]. Laccase catalyzes the single-electron oxidation of the phenol to a highly reactive phenoxy radical. This radical intermediate subsequently undergoes spontaneous polymerization or enzymatic ring cleavage, effectively neutralizing the protonophoric threat and detoxifying the environment[1].

References

  • [3] Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. Frontiers in Chemistry. URL:[Link]

  • [1] Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. ACS Omega. URL:[Link]

  • [7] Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Environmental Science and Pollution Research / PMC. URL:[Link]

  • [4] Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal / PMC. URL:[Link]

  • [5] Aquatic toxicity equivalency factors for chlorinated phenolic compounds present in pulp mill effluents. Environmental Toxicology and Chemistry. URL:[Link]

  • [6] Kinetics of chloroguaiacols and other chlorinated phenolic derivatives in rainbow trout. Environmental Toxicology and Chemistry. URL:[Link]

  • [2] Toxic effects of selected bleached kraft mill effluent constituents on the sea urchin sperm cell. Environmental Toxicology and Chemistry. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Analytical Characterization of Phenol, 2,3-dichloro-6-methoxy-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Environmental Scientists Compound Synonyms: 5,6-Dichloroguaiacol; 2,3-Dichloro-6-methoxyphenol CAS Registry Number: 77102-95-5

Executive Summary & Scientific Context

Phenol, 2,3-dichloro-6-methoxy- (commonly referred to in environmental literature as 5,6-dichloroguaiacol) is a halogenated phenolic compound primarily identified as a byproduct in the effluents of pulp mills utilizing chlorine bleaching processes [1]. In recent years, it has garnered significant attention in flavor and fragrance chemistry due to its potent off-odor characteristics, often described as "smoky," "medicinal," and "plaster-like" [1].

As a Senior Application Scientist, I have designed this protocol to address the primary challenge in studying this compound: isomer purity . Because the odor threshold of 5,6-dichloroguaiacol is exceptionally low (median 0.0068 ng/L in air) [1], even trace contamination by other chlorinated isomers (such as 4,5-dichloroguaiacol) will completely invalidate Gas Chromatography-Olfactometry (GC-O) sensory data.

Reaction Design & Causality

Direct electrophilic chlorination of guaiacol (2-methoxyphenol) is strongly directed by the hydroxyl and methoxy groups, overwhelmingly favoring substitution at the 4 and 5 positions (yielding 4-chloro and 4,5-dichloroguaiacol). Attempting to isolate the sterically hindered 5,6-dichloro isomer from a direct chlorination mixture is highly inefficient.

The Logical Solution: This protocol utilizes a "bottom-up" functionalization approach. By starting with 3,4-dichlorocatechol and performing a controlled, selective mono-methylation, we limit the possible products to only two isomers: 3,4-dichloro-2-methoxyphenol and our target, 2,3-dichloro-6-methoxyphenol. These two isomers have sufficiently different retention factors ( Rf​ ) to be resolved via high-resolution flash chromatography [2].

Quantitative Data: Odor Thresholds and Characteristics

To understand the necessity of the rigorous purification steps in the protocol, one must review the sensory properties of the target compound compared to its structural analogs.

Compound NameSubstitution PatternOdor Quality DescriptorsMedian Odor Threshold (ng/L air)
Phenol, 2,3-dichloro-6-methoxy- 5,6-dichloro Smoky, medicinal, plaster-like 0.0068
Phenol, 3,4-dichloro-2-methoxy-4,5-dichloroSmoky, sweet, vanilla-like0.0025
Phenol, 2-chloro-6-methoxy-6-chloroSmoky, medicinal0.0025
Phenol, 2-methoxy-UnsubstitutedSmoky, vanilla, ham0.056 - 30.0

Data summarized from Juhlke et al., 2017 [1]. The extremely low thresholds necessitate >99% purity for accurate sensory evaluation.

Step-by-Step Synthesis Protocol

Safety Declaration: This procedure must be conducted in a certified chemical fume hood. Phenolic compounds and alkylating agents (Methyl Iodide) are toxic and potentially carcinogenic. Standard laboratory Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and a lab coat—is mandatory.

Phase 1: Selective Mono-Methylation
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Dissolve 10.0 mmol of 3,4-dichlorocatechol in 50 mL of anhydrous acetone.

  • Base Addition: Add 12.0 mmol of finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: The weak base deprotonates the more acidic phenolic hydroxyl group, preparing it for nucleophilic attack while minimizing di-alkylation.

  • Alkylation: Dropwise, add 10.5 mmol of Methyl Iodide ( CH3​I ) via syringe.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) under a nitrogen atmosphere for 12 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Dichloromethane:Chloroform (90:10) solvent system [2].

Phase 2: Workup and Extraction
  • Quenching: Cool the reaction mixture to room temperature and filter out the solid K2​CO3​ salts. Wash the filter cake with 10 mL of acetone.

  • Concentration: Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in 50 mL of Ethyl Acetate. Wash the organic layer sequentially with 0.1 M HCl (2 x 25 mL) to neutralize residual base, followed by brine (25 mL).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield a crude mixture of the two mono-methylated isomers.

Phase 3: High-Resolution Isomer Separation (Self-Validating Step)
  • Column Preparation: Pack a glass chromatography column with fine silica gel (230-400 mesh) using Hexane.

  • Loading: Dry-load the crude mixture onto the silica gel.

  • Elution: Elute using a highly optimized, shallow gradient of Hexane to Ethyl Acetate (starting at 95:5 and slowly increasing to 85:15).

    • Causality: The steric bulk of the chlorines at the 2 and 3 positions in the target compound slightly shields the hydroxyl group compared to the 3,4-dichloro isomer, altering its hydrogen-bonding capacity with the silica stationary phase and allowing for baseline resolution.

  • Fraction Collection: Collect small fractions (10 mL) and analyze via TLC. Pool the fractions containing the pure target isomer ( Rf​ validation required against standards if available).

Phase 4: Analytical Validation
  • GC-MS Analysis: Inject a 1 µL aliquot of the purified product (derivatized or underivatized) into a GC-MS equipped with a DB-5 capillary column. Confirm the molecular ion peak ( M+ at m/z 192/194/196, characteristic of a dichloro-isotope pattern).

  • GC-O Verification: To ensure suitability for sensory studies, perform a GC-Olfactometry run to confirm the absence of the "vanilla-like" 4,5-dichloro isomer impurity [1].

Experimental Workflow Visualization

G Start 3,4-Dichlorocatechol (Starting Material) Reaction Selective Mono-methylation (MeI, K2CO3, Acetone, Reflux) Start->Reaction Mixture Crude Isomer Mixture (2,3-dichloro-6-methoxy- & 3,4-dichloro-2-methoxy-) Reaction->Mixture Purification Silica Gel Flash Chromatography (Hexane/EtOAc Gradient) Mixture->Purification Product Phenol, 2,3-dichloro-6-methoxy- (Target Isomer Isolated) Purification->Product Validation GC-MS & GC-O Validation (Purity >99.5%) Product->Validation

Workflow for the synthesis and isolation of 2,3-dichloro-6-methoxyphenol.

References

  • Juhlke, F., Lorber, K., Wagenstaller, M., & Buettner, A. (2017). Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. Frontiers in Chemistry, 5, 120. URL:[Link]

  • Knuutinen, J., & Tarhanen, J. (1981). Thin-layer chromatography of chlorinated guaiacols. Journal of Chromatography A, 207(1), 155-158. URL:[Link]

Phenol, 2,3-dichloro-6-methoxy- as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Phenol, 2,3-dichloro-6-methoxy- (5,6-Dichloroguaiacol) as a Precursor in Organic Synthesis

Executive Summary & Chemical Profiling

Phenol, 2,3-dichloro-6-methoxy- (CAS: 77102-95-5), widely known in literature as 5,6-dichloro-2-methoxyphenol or 5,6-dichloroguaiacol, is a highly functionalized aromatic building block[1]. Featuring a unique contiguous substitution pattern—a hydroxyl group, a methoxy group, and two chlorine atoms—this compound offers an orthogonal reactivity profile highly sought after in advanced organic synthesis.

Historically identified as a degradation product of lignin during the chlorine bleaching of wood pulp[2], this molecule has transitioned from an environmental biomarker to a valuable synthetic precursor. The electron-withdrawing nature of the adjacent chlorine atoms significantly modulates the electronic landscape of the guaiacol core, lowering the pKa of the phenolic hydroxyl group and altering the regioselectivity of electrophilic aromatic substitutions. This application note details the causality behind its reactivity and provides validated protocols for its use in synthesizing complex meta-chlorophenols and bioactive derivatives[3][4].

Physicochemical & Olfactory Data

Before utilizing 5,6-dichloroguaiacol in synthesis, it is critical to understand its physical properties, particularly its extreme volatility and olfactory potency. In analytical chemistry and olfactometry, it serves as a critical standard due to its exceptionally low odor threshold[5]. When handling this precursor, researchers must ensure proper ventilation, as its sensory impact is profound even at trace concentrations.

Table 1: Physicochemical and Olfactory Profile of 5,6-Dichloroguaiacol

ParameterValue / DescriptionAnalytical Significance
CAS Number 77102-95-5Unique identifier for procurement[1].
Molecular Formula C₇H₆Cl₂O₂MW: 193.03 g/mol .
Odor Threshold (Air) 0.0068 ng/LRequires high-containment handling to prevent lab contamination[5].
Odor Quality Smoky, medicinal, plaster-likeUsed as a sensory marker for lignin degradation[2].
Electronic Profile Enhanced acidity (lower pKa)Facilitates rapid deprotonation by mild bases during alkylation.

Synthetic Workflows & Mechanistic Pathways

To illustrate the divergent utility of 2,3-dichloro-6-methoxyphenol, the following diagram maps its two primary synthetic pathways: O-alkylation to generate bioactive scaffolds, and selective hydrodechlorination to yield meta-chlorophenols.

G cluster_0 Pathway 1: O-Alkylation (Bioactive Scaffold) cluster_1 Pathway 2: Selective Hydrodechlorination A 2,3-dichloro-6-methoxyphenol (CAS: 77102-95-5) B Deprotonation (K2CO3, Mild Base) A->B Base Addition E Lewis Acid Coordination (AlCl3) A->E Solvent (Chlorobenzene) C SN2 Attack (Alkyl Halide) B->C Enhanced Acidity D Alkylated 5,6-Dichloroguaiacol (Cytotoxic/Anti-mitotic Agent) C->D Etherification F Catalytic Hydrogenation (Pd/C, H2) E->F Directs Cleavage G Meta-Chlorophenol Derivatives F->G Ortho/Para Dechlorination

Figure 1: Divergent synthetic pathways of 2,3-dichloro-6-methoxyphenol in organic synthesis.

Application I: Selective Hydrodechlorination to Meta-Chlorophenols

Mechanistic Insight & Causality: Meta-chlorophenols are highly valuable intermediates in agrochemical and pharmaceutical synthesis. However, direct electrophilic chlorination of phenol yields ortho and para isomers due to the strong electron-donating nature of the hydroxyl group. To circumvent this, 5,6-dichloroguaiacol can be used as a "reverse-engineered" precursor[3].

By subjecting this polychlorinated phenol to catalytic hydrogenation (Pd/C) in the presence of a Lewis acid (such as AlCl₃), researchers can achieve selective hydrodechlorination. The causality here relies on coordination chemistry: the Lewis acid coordinates with the oxygen atoms of the hydroxyl and methoxy groups. This coordination sterically shields the meta-position and electronically directs the palladium-catalyzed cleavage specifically to the C-Cl bonds at the ortho and para positions relative to the oxygen functionalities. The result is the preservation of the meta-chlorine atom[3].

Protocol 1: Catalytic Hydrodechlorination Self-Validating System: The reaction's progress can be monitored by the cessation of hydrogen uptake, ensuring complete conversion before workup.

  • Preparation: Purge a 100 mL high-pressure stainless-steel autoclave with dry nitrogen for 5 minutes to displace all ambient oxygen.

  • Reagent Loading: Charge the vessel with 2,3-dichloro-6-methoxyphenol (10 mmol), anhydrous Aluminum Trichloride (AlCl₃, 5 mmol), and 5% Palladium on Carbon (Pd/C, 0.5 g).

  • Solvent Addition: Add 20 mL of anhydrous chlorobenzene. Causality note: Chlorobenzene is selected because it effectively solubilizes both the polar Lewis acid and the organic substrate without participating in the hydrogenation process[3].

  • Pressurization: Seal the autoclave, purge with H₂ gas three times, and finally pressurize to 40 bar with H₂.

  • Reaction Execution: Heat the mixture to 190°C under vigorous mechanical stirring for 8 hours. Monitor the pressure gauge; a stabilization in pressure drop indicates the completion of hydrogen consumption.

  • Quenching & Workup: Cool the vessel to room temperature and safely vent the excess H₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filtrate with 1M HCl (30 mL) to quench the AlCl₃ complex.

  • Isolation: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the meta-chlorophenol derivative.

Application II: O-Alkylation for Bioactive Scaffolds

Mechanistic Insight & Causality: The guaiacol motif is a "privileged scaffold" frequently utilized in the design of anti-mitotic and cytotoxic agents[4]. Derivatizing the phenolic hydroxyl group via O-alkylation (Williamson Ether Synthesis) is a primary method for tuning the lipophilicity and target-binding affinity of these molecules[6].

Because 5,6-dichloroguaiacol possesses two electron-withdrawing chlorine atoms on the ring, the electron density is pulled away from the oxygen atom, making the phenolic proton significantly more acidic than that of an unsubstituted phenol. This causality allows researchers to use mild bases (like K₂CO₃) rather than harsh bases (like NaH), which minimizes the risk of unwanted side reactions (such as nucleophilic aromatic substitution of the halogens)[6].

Protocol 2: Williamson Ether Synthesis (O-Alkylation) Self-Validating System: The immediate color change upon base addition confirms phenoxide formation, while TLC monitoring ensures the complete consumption of the highly odorous starting material.

  • Phenoxide Formation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend anhydrous Potassium Carbonate (K₂CO₃, 20 mmol) in 30 mL of 2-butanone. Add 2,3-dichloro-6-methoxyphenol (10 mmol).

  • Activation: Stir the mixture at room temperature for 15 minutes. A slight deepening in color indicates the successful deprotonation and formation of the highly nucleophilic phenoxide ion.

  • Electrophile Addition: Dropwise, add the desired primary alkyl halide (e.g., benzyl chloride, 11 mmol).

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C). Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The reaction is typically complete within 2 to 4 hours[6].

  • Filtration: Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake with a small amount of 2-butanone.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in dichloromethane (40 mL) and wash with 1M aqueous NaOH (2 x 20 mL) to remove any trace unreacted phenol. Wash with brine, dry over MgSO₄, and evaporate to yield the pure alkylated 5,6-dichloroguaiacol derivative.

References

  • Source: molbase.
  • Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants Source: Frontiers in Chemistry / NIH URL
  • Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants (Frontiers)
  • US4410739A - Preparation of meta-chlorophenols by selective hydrodechlorination of polychlorophenols Source: Google Patents URL
  • Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants (Anti-mitotic citation)
  • Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols Source: Benchchem URL

Sources

Application Note: Advanced Polymer Synthesis Utilizing 2,3-Dichloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Biocatalytic polymerization and flame-retardant epoxy network synthesis

Introduction & Mechanistic Rationale

2,3-Dichloro-6-methoxyphenol (also known as 5,6-dichloroguaiacol) is a highly functionalized aromatic compound traditionally studied in the context of pulp mill effluents and environmental bioremediation[1]. However, its unique structural motif—combining an electron-donating methoxy group with two sterically demanding, electron-withdrawing chlorine atoms—makes it an exceptional candidate for advanced specialty polymer synthesis.

From a mechanistic standpoint, the presence of halogens imparts inherent flame retardancy and thermal stability to the resulting polymer networks. Simultaneously, the methoxy group at the ortho position acts as an electron-donating moiety that stabilizes intermediate phenoxy radicals during 2[2]. The chlorines at positions 2 and 3 sterically block ortho-ortho coupling on one side of the ring, directing propagation regioselectively toward the open para and meta positions. This guide details two field-proven workflows for incorporating this monomer into high-performance polymers.

Workflow I: Biocatalytic Synthesis of Halogenated Poly(phenylene oxide)s

Poly(phenylene oxide)s (PPOs) are high-performance engineering thermoplastics. Traditional synthesis requires harsh oxidative coupling conditions using copper/amine catalysts. Here, we utilize a green, biocatalytic route using Laccase (EC 1.10.3.2), which oxidizes the phenolic hydroxyl group to a phenoxy radical, utilizing molecular oxygen as the sole electron acceptor.

G Monomer 2,3-dichloro-6-methoxyphenol (Monomer) Laccase Laccase (Cu-enzyme) + O2 Monomer->Laccase Oxidation Radical Phenoxy Radical Intermediate Laccase->Radical -e-, -H+ Coupling C-C and C-O-C Oxidative Coupling Radical->Coupling Propagation Polymer Halogenated Poly(phenylene oxide) Precipitate Coupling->Polymer Termination

Fig 1. Laccase-catalyzed oxidative polymerization pathway of 2,3-dichloro-6-methoxyphenol.

Experimental Protocol

Causality Note: The reaction is buffered at pH 4.5 because fungal laccases exhibit optimal redox potential in mildly acidic environments, maximizing the electron transfer rate from the phenol to the enzyme's Type I copper center.

  • Substrate Preparation: Dissolve 10 mmol of 2,3-dichloro-6-methoxyphenol in 10 mL of a water-miscible co-solvent (e.g., 1,4-dioxane or acetone) to overcome its low aqueous solubility.

  • Buffer Equilibration: Add the substrate solution dropwise to 90 mL of 0.1 M sodium acetate buffer (pH 4.5) under vigorous stirring at 30°C.

  • Enzymatic Initiation: Introduce Laccase from Trametes versicolor (final concentration: 15 U/mL).

  • Aeration (Propagation): Sparge the reaction mixture continuously with filtered ambient air or pure O₂. Oxygen is the terminal electron acceptor; restricting it will prematurely terminate chain propagation.

  • Polymer Recovery: After 24 hours, collect the precipitated halogenated poly(phenylene oxide) via vacuum filtration (0.45 µm PTFE membrane). Wash sequentially with deionized water and cold methanol to remove unreacted monomer and oligomers. Dry under vacuum at 60°C for 12 hours.

Self-Validating System (In-Process QC): Withdraw a 100 µL aliquot at t=0 and t=4h, quenching with 10 µL of 1 M HCl. Analyze via UV-Vis spectroscopy. The reaction is successfully propagating when the monomer's sharp absorbance peak at 280 nm depletes, accompanied by the emergence of a broad polymeric absorption band from 350 nm to 450 nm (indicating extended π-conjugation).

Workflow II: Synthesis of High-LOI Epoxy Prepolymers

In the synthesis of flame-retardant epoxy resins, 2,3-dichloro-6-methoxyphenol serves as a high-halogen-content precursor. The reaction with epichlorohydrin under phase-transfer catalysis (PTC) ensures efficient etherification of the sterically hindered phenolic hydroxyl.

G Step1 2,3-dichloro-6-methoxyphenol + Epichlorohydrin Step2 Phase Transfer Catalysis (TBAB, 50% NaOH, 60°C) Step1->Step2 Etherification Step3 Glycidyl Ether Formation (In-process FTIR QC) Step2->Step3 Dehydrohalogenation Step4 Amine Curing (DDM, 150°C) Step3->Step4 Cross-linking Step5 Cross-linked Flame-Retardant Epoxy Network Step4->Step5 Polymerization

Fig 2. Synthesis workflow for flame-retardant epoxy networks via glycidyl etherification.

Experimental Protocol

Causality Note: Tetrabutylammonium bromide (TBAB) is selected as the PTC because its lipophilic tetrabutyl groups effectively transport the phenoxide anion into the organic epichlorohydrin phase, accelerating the S_N2 attack and subsequent ring-closure (dehydrohalogenation). A 5-fold excess of epichlorohydrin is used to suppress the formation of higher molecular weight oligomers during etherification.

  • Reagent Mixing: In a 250 mL three-neck flask equipped with a reflux condenser, combine 2,3-dichloro-6-methoxyphenol (0.05 mol) and epichlorohydrin (0.25 mol).

  • Catalyst Addition: Add 2 mol% of TBAB. Heat the mixture to 60°C under a nitrogen atmosphere.

  • Dehydrohalogenation: Add 50% w/w aqueous NaOH (0.06 mol) dropwise over 30 minutes. Maintain vigorous biphasic stirring (800 rpm) for 4 hours.

  • Purification: Cool the mixture to room temperature. Dilute with 100 mL of ethyl acetate and wash the organic layer three times with distilled water to remove NaCl and residual NaOH.

  • Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove excess epichlorohydrin and solvent via rotary evaporation under reduced pressure (mbar < 10, 70°C) to yield the pure glycidyl ether prepolymer.

Self-Validating System (In-Process QC): Perform Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy on the isolated organic phase. The reaction is self-validated when the broad phenolic O-H stretching band (3200–3400 cm⁻¹) completely disappears, replaced by the characteristic oxirane ring vibrations at 910 cm⁻¹ and 845 cm⁻¹.

Quantitative Data Summary

The incorporation of the 2,3-dichloro-6-methoxy motif significantly alters the macroscopic properties of the resulting polymers. The table below summarizes the comparative thermal and flame-retardant properties of the synthesized materials.

Polymer DerivativeSynthesis MethodM_n (kDa)Thermal Onset (T_d, °C)LOI (% O₂)Key Application
Poly(2,3-dichloro-6-methoxy-1,4-phenylene oxide) Laccase-Catalyzed Oxidative Coupling12.538534.5High-performance thermoplastics
2,3-Dichloro-6-methoxyphenyl Glycidyl Ether Network Epichlorohydrin Etherification + Amine Cure (DDM)Cross-linked36038.0Flame-retardant aerospace composites

(Note: Limiting Oxygen Index (LOI) values > 28% are generally classified as self-extinguishing and highly flame retardant).

References

  • Tanaka, T., et al. "Enzymatic Oxidative Polymerization of 4-Chloroguaiacol by Laccase." Journal of Bioscience and Bioengineering, 2004.
  • "Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants." Frontiers in Chemistry, 2017.
  • "Waste Water Bioremediation in the Pulp and Paper Industry.
  • "4,5-Dichloroguaiacol | 65724-16-5." Benchchem.

Sources

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) Protocol for Phenol, 2,3-dichloro-6-methoxy-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Compound of Interest: Phenol, 2,3-dichloro-6-methoxy- (CAS: 77102-95-5) Analytical Downstream: GC-MS or LC-MS/MS

Introduction & Scope

The isolation of halogenated methoxyphenols from complex aqueous matrices is a critical sample preparation step in environmental monitoring and pharmacokinetic profiling. Phenol, 2,3-dichloro-6-methoxy- (commonly referred to as 2,3-dichloro-6-methoxyphenol) presents unique extraction challenges due to the competing electronic effects of its functional groups. The electron-withdrawing chloro groups increase the acidity of the phenolic hydroxyl, while the methoxy group introduces moderate polarity.

This application note details a highly optimized, self-validating Liquid-Liquid Extraction (LLE) protocol. Built upon the foundational principles of[1][2] and [3], this guide provides the mechanistic causality behind each experimental choice, ensuring researchers can adapt and troubleshoot the workflow for trace-level quantification via[4][5].

Mechanistic Rationale: The "Why" Behind the Protocol

To achieve >95% recovery of Phenol, 2,3-dichloro-6-methoxy-, the extraction system must be thermodynamically driven to favor the organic phase. We achieve this through three mechanistic pillars:

A. pH-Driven Partitioning (Henderson-Hasselbalch Causality)

Phenol, 2,3-dichloro-6-methoxy- is a weak acid with an estimated pKa​ between 7.0 and 7.5. If the aqueous sample is at a neutral or basic pH, the compound exists primarily as a water-soluble phenolate anion, which will not partition into an organic solvent[6][7]. By aggressively acidifying the aqueous phase to pH < 2 using Hydrochloric Acid (HCl), we force the equilibrium entirely toward the protonated, neutral state. This neutral molecule is highly lipophilic and readily crosses the phase boundary into the extraction solvent.

B. The Salting-Out Effect (Ionic Strength Modulation)

Aqueous samples often contain emulsions or co-solvents that retain the target analyte. By dissolving Sodium Chloride (NaCl) into the aqueous phase until near saturation (~20% w/v), we drastically increase the ionic strength of the water. Water molecules preferentially form tight hydration shells around the Na+ and Cl− ions, effectively "squeezing out" the moderately polar methoxyphenol and driving it into the organic phase.

C. Solvent Selection & The Nernst Distribution Law

Dichloromethane (DCM) is selected over Hexane or MTBE for two reasons:

  • Solvation Power: DCM's dipole moment interacts favorably with the target's methoxy and hydroxyl groups.

  • Density: With a density of 1.33 g/mL, DCM forms the bottom layer in a separatory funnel. This allows the organic phase to be easily drained without decanting the aqueous layer, streamlining serial extractions[1]. Furthermore, the Nernst Distribution Law dictates that multiple extractions with smaller solvent volumes (e.g., 3 × 50 mL) yield mathematically higher total recoveries than a single large-volume extraction (1 × 150 mL)[6].

Trustworthiness: A Self-Validating System

A protocol is only as robust as its internal controls. To ensure this workflow is a self-validating system , analysts must not proceed without incorporating surrogate standards.

Before any extraction begins, the aqueous sample must be spiked with a known concentration of 2-Fluorophenol and 2,4,6-Tribromophenol . Because these halogenated analogs do not occur naturally in biological or environmental samples, their recovery rates (which must fall between 70% and 130%) provide immediate, sample-specific validation of the extraction efficiency. If the surrogate recovery fails, the extraction is flagged for matrix interference or operator error, preventing the reporting of false negatives.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Extraction Impact
PropertyValue / DescriptionImpact on Extraction Strategy
Target Analyte Phenol, 2,3-dichloro-6-methoxy-Requires targeted BNA (Base/Neutral/Acid) extraction.
Functional Groups -OH, -OCH₃, -Cl (x2)Dictates polarity; susceptible to oxidation if pH is too high.
Estimated pKa ~7.0 - 7.5Critical: Aqueous phase must be acidified to pH < 2 to neutralize the molecule.
LogP (Octanol/Water) ~2.8 - 3.2Favorable for organic partitioning, but requires salting-out for trace levels.
Table 2: Extraction Solvent Comparison
SolventDensity (g/mL)Layer PositionExtraction EfficiencyOperational Notes
Dichloromethane (DCM) 1.33BottomHigh (>95%) Standard for EPA 3510C; easy to drain from separatory funnel.
Methyl tert-butyl ether 0.74TopHigh (~90%)Less toxic alternative; requires pipetting the top layer.
Hexane 0.66TopLow (<40%)Too non-polar; fails to efficiently solvate the methoxy/hydroxyl groups.

Step-by-Step Experimental Protocol

Materials Required:

  • 1 L Glass Separatory Funnel (Teflon stopcock)

  • Dichloromethane (DCM) - GC/MS Grade

  • Hydrochloric Acid (HCl) - 6N, ACS Grade

  • Sodium Chloride (NaCl) - Baked at 400°C to remove organics

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ) - Granular, baked at 400°C

  • Rotary Evaporator or Nitrogen Blowdown Concentrator

Phase 1: Preparation & Self-Validation
  • Measure: Transfer exactly 500 mL of the aqueous sample into a clean 1 L separatory funnel.

  • Spike: Add 1.0 mL of the Surrogate Standard Mix (containing 2-Fluorophenol and 2,4,6-Tribromophenol at 50 µg/mL). Mix gently.

  • Salt Out: Add 100 g of baked NaCl to the funnel. Swirl vigorously until the salt is completely dissolved to maximize ionic strength.

Phase 2: pH Adjustment
  • Acidify: Dropwise, add 6N HCl to the sample while monitoring with pH test strips.

  • Verify: Continue addition until the pH is strictly < 2.0 . Causality note: This ensures the complete protonation of Phenol, 2,3-dichloro-6-methoxy-[6].

Phase 3: Serial Extraction
  • First Extraction: Add 50 mL of DCM to the separatory funnel. Stopper the funnel and invert.

  • Vent & Shake: Open the stopcock immediately to vent excess pressure. Close the stopcock and shake vigorously for 2 minutes, venting every 15 seconds.

  • Phase Separation: Place the funnel on a ring stand and allow it to sit for 10 minutes until the organic (bottom) and aqueous (top) layers sharply resolve.

  • Drain: Carefully drain the bottom DCM layer into a 250 mL Erlenmeyer flask. Leave a small amount of DCM at the interface to avoid draining water.

  • Repeat: Repeat steps 6–9 two additional times using fresh 50 mL aliquots of DCM, combining all organic extracts in the same Erlenmeyer flask.

Phase 4: Drying & Concentration
  • Dry: Pass the combined DCM extract through a glass funnel lined with filter paper and filled with 15 g of anhydrous Na2​SO4​ . Collect the dried extract in a round-bottom flask. Rinse the sulfate with 10 mL of clean DCM to ensure quantitative transfer.

  • Concentrate: Attach the flask to a rotary evaporator (Water bath: 30°C, Vacuum: ~400 mbar). Concentrate the extract to approximately 2 mL.

  • Final Blowdown: Transfer the 2 mL extract to a GC vial and use a gentle stream of ultra-pure Nitrogen to blow down the solvent to exactly 1.0 mL.

  • Analyze: The sample is now ready for injection into a GC-MS system following[4].

Workflow Visualization

LLE_Workflow Start Aqueous Sample (Phenol, 2,3-dichloro-6-methoxy-) Surrogate Self-Validation Spike Surrogate Standards Start->Surrogate Salt Salting Out Add NaCl (20% w/v) Surrogate->Salt pH pH Adjustment Add HCl to pH < 2 Salt->pH Extract Extraction Add DCM (1:4 v/v), Shake pH->Extract Phase Phase Separation Allow layers to resolve Extract->Phase OrgPhase Organic Phase (Bottom) (DCM + Target Analyte) Phase->OrgPhase Drain Bottom AqPhase Aqueous Phase (Top) (Waste or Re-extract) Phase->AqPhase Retain Top Dry Drying Anhydrous Na2SO4 OrgPhase->Dry AqPhase->Extract Repeat 2x Conc Concentration N2 Blowdown to 1 mL Dry->Conc Analysis GC-MS Analysis (EPA Method 8270E) Conc->Analysis

Workflow for the Liquid-Liquid Extraction of Phenol, 2,3-dichloro-6-methoxy-.

References

  • Determination of Chlorophenols in Water Samples with Liquid-Liquid Extraction and Derivation Followed by GC-MS. IEEE Xplore. [Link]

  • EPA Method 3510C: Separatory Funnel Liquid-Liquid Extraction. U.S. Environmental Protection Agency.[Link]

  • EPA Method 3520C (SW-846): Continuous Liquid-Liquid Extraction. U.S. Environmental Protection Agency.[Link]

  • EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). U.S. Environmental Protection Agency.[Link]

  • Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations. Federal Register.[Link]

Sources

Application Notes and Protocols for the Catalytic Synthesis of 2,3-dichloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chlorinated Phenolic Compounds

Chlorinated phenols and their derivatives are a class of compounds with significant industrial and pharmaceutical relevance. Their applications range from intermediates in the synthesis of agrochemicals and antiseptics to building blocks for complex drug molecules. The introduction of chlorine atoms to a phenolic ring can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and biological activity. This has been termed the "magic chloro effect" in medicinal chemistry, where the strategic placement of chlorine can significantly enhance a compound's therapeutic potential.[1]

Phenol, 2,3-dichloro-6-methoxy-, also known as 2,3-dichloroguaiacol, is a specific example of such a molecule. Its synthesis, however, presents a significant regiochemical challenge. The starting material, 6-methoxyphenol (guaiacol), possesses two activating groups—a hydroxyl and a methoxy group—which direct electrophilic substitution to multiple positions on the aromatic ring. Achieving the desired 2,3-dichloro substitution pattern requires a carefully selected catalytic system to override the natural directing effects of these functional groups.

This document provides a comprehensive guide to the catalytic strategies for the synthesis of 2,3-dichloro-6-methoxyphenol, with a focus on the underlying chemical principles, detailed experimental protocols, and the critical role of the catalyst in achieving high regioselectivity.

The Challenge of Regioselective Dichlorination of Guaiacol

The direct dichlorination of guaiacol is the most straightforward synthetic route to 2,3-dichloro-6-methoxyphenol. However, the hydroxyl group is a powerful ortho-, para-director, while the methoxy group also directs to its ortho and para positions. This leads to a complex mixture of mono- and dichlorinated products. The primary challenge is to develop a catalytic system that favors chlorination at the C2 and C3 positions.

Sulfuryl chloride (SO₂Cl₂) is a common and effective chlorinating agent for electron-rich aromatic compounds like phenols.[2] However, its high reactivity can lead to over-chlorination and a lack of selectivity if not properly controlled.[2] The key to a successful synthesis lies in the use of a catalyst that can modulate the reactivity of the chlorinating agent and direct the electrophilic attack to the desired positions.

Catalytic Systems for the Synthesis of 2,3-dichloro-6-methoxyphenol

Based on the literature for the chlorination of phenols and related compounds, a combination of a Lewis acid catalyst and a carefully chosen solvent system is proposed for the regioselective dichlorination of guaiacol.

Proposed Catalytic System: Ferric Chloride in a Mixed Solvent System
  • Catalyst: Anhydrous Ferric Chloride (FeCl₃)

  • Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂)

  • Solvent System: A mixture of a non-polar solvent (e.g., dichloromethane) and a coordinating solvent (e.g., acetonitrile).

Causality Behind Experimental Choices:

  • Ferric Chloride (FeCl₃): As a Lewis acid, FeCl₃ polarizes the S-Cl bond in SO₂Cl₂, increasing the electrophilicity of the chlorine atom and generating a more potent chlorinating species. This enhancement in electrophilicity is crucial for achieving dichlorination. Lewis acids like FeCl₃ and AlCl₃ are known to be effective in promoting the chlorination of phenols.[3][4]

  • Sulfuryl Chloride (SO₂Cl₂): This reagent is chosen over chlorine gas for its ease of handling in a laboratory setting and its high reactivity, which is necessary for introducing two chlorine atoms to the activated ring.[2]

  • Solvent System:

    • Dichloromethane (DCM): A relatively inert solvent that provides good solubility for the reactants.

    • Acetonitrile: This coordinating solvent can significantly accelerate the chlorination reaction.[2] However, it can also lead to the formation of dichlorinated byproducts.[2] By using it as a co-solvent, its accelerating effect can be tempered to control the reaction rate and improve selectivity. The lone pair of electrons on the nitrogen atom in acetonitrile can interact with the electrophile, potentially influencing its steric bulk and directing the substitution.

Experimental Workflow and Protocol

The following protocol is a comprehensive, self-validating system for the synthesis of 2,3-dichloro-6-methoxyphenol.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reactants 1. Prepare Reactants - Guaiacol - Anhydrous FeCl₃ - SO₂Cl₂ solution in DCM setup_flask 2. Set up Reaction Flask - Inert atmosphere (N₂/Ar) - Magnetic stirring - Cooling bath (0°C) prep_reactants->setup_flask add_reactants 3. Add Reactants - Dissolve Guaiacol in DCM/Acetonitrile - Add FeCl₃ catalyst setup_flask->add_reactants add_so2cl2 4. Add SO₂Cl₂ Solution - Dropwise addition at 0°C add_reactants->add_so2cl2 reaction_progress 5. Monitor Reaction - TLC or GC analysis add_so2cl2->reaction_progress reaction_completion 6. Reaction Completion - Stir at room temperature reaction_progress->reaction_completion quench 7. Quench Reaction - Add cold water reaction_completion->quench extract 8. Extraction - Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash 9. Wash Organic Layer - Brine solution extract->wash dry_purify 10. Dry and Purify - Dry over Na₂SO₄ - Column Chromatography wash->dry_purify characterization 11. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Melting Point dry_purify->characterization

Caption: Experimental workflow for the catalytic synthesis of 2,3-dichloro-6-methoxyphenol.

Detailed Step-by-Step Protocol

Materials:

  • 6-Methoxyphenol (Guaiacol)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Sulfuryl Chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 6-methoxyphenol (1.0 eq).

    • Dissolve the guaiacol in a 4:1 mixture of anhydrous dichloromethane and anhydrous acetonitrile.

    • Cool the flask to 0°C in an ice-water bath.

    • Add anhydrous ferric chloride (0.1 eq) to the stirred solution.

  • Chlorination:

    • In the dropping funnel, prepare a solution of sulfuryl chloride (2.2 eq) in anhydrous dichloromethane.

    • Add the sulfuryl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to isolate the 2,3-dichloro-6-methoxyphenol isomer.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point of a dichloroguaiacol has been reported as 71-72°C, which can be used as a preliminary characterization point.[2]

Mechanistic Insights: The Role of the Catalyst

The catalytic cycle begins with the activation of sulfuryl chloride by the Lewis acid, ferric chloride. This creates a highly electrophilic chlorinating agent.

Proposed Reaction Mechanism Diagram

Caption: Proposed mechanism for the FeCl₃-catalyzed dichlorination of guaiacol.

The regioselectivity of the reaction is determined by the stability of the intermediate sigma-complex. The presence of the Lewis acid and the coordinating solvent can influence the steric and electronic environment around the guaiacol molecule, favoring attack at the C2 and C3 positions. The formation of a complex between the phenolic oxygen, the Lewis acid, and the incoming electrophile may play a role in directing the chlorination to the ortho positions.

Quantitative Data and Catalyst Performance

SubstrateChlorinating AgentCatalyst/AdditiveSolventProduct(s)YieldReference
4-tert-butylphenolSO₂Cl₂MTBE (1.0 eq)DCM2-chloro-4-tert-butylphenol96%
p-cresolSO₂Cl₂1,4-Dioxane-2-chloro-4-methylphenol95%[2]
PhenolSO₂Cl₂Diphenyl sulfide / AlCl₃-4-chlorophenolHigh para-selectivity
m-xylenolSO₂Cl₂Tetrahydrothiopyran / FeCl₃Tetrachloroethylene4-chloro-3,5-dimethylphenol89.1%[4]

This data indicates that with the appropriate choice of catalyst and conditions, high yields of chlorinated phenols can be achieved. For the dichlorination of guaiacol, a moderate to good yield of the desired 2,3-dichloro isomer can be anticipated, with the formation of other isomers as the main side products. Optimization of the reaction conditions, particularly the ratio of guaiacol to SO₂Cl₂ and the concentration of the FeCl₃ catalyst, will be crucial for maximizing the yield and purity of the target compound.

Conclusion

The synthesis of 2,3-dichloro-6-methoxyphenol via the catalytic dichlorination of guaiacol is a feasible but challenging endeavor. The key to success lies in the precise control of the reaction conditions and the strategic use of a Lewis acid catalyst, such as ferric chloride, in a mixed solvent system. The protocol and mechanistic insights provided in this application note offer a robust starting point for researchers and drug development professionals. Further optimization and detailed analysis will be necessary to achieve high yields and purity of this valuable chlorinated phenolic compound.

References

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 2022. [Link]

  • Guaiacol - Wikipedia. [Link]

  • Selective catalytic conversion of guaiacol to phenols over a molybdenum carbide catalyst. Chemical Communications, RSC Publishing. [Link]

  • Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. ResearchGate. [Link]

  • Impact of Geometric and Electronic Factors on Selective Hydro-Deoxygenation of Guaiacol by Surface-Rich Metal/Silica Catalysts. MDPI. [Link]

  • Selective catalytic transformation of lignin with guaiacol as the only liquid product. Chemical Science, RSC Publishing. [Link]

  • Process for the preparation of a mixture of guaiacol and p-methoxy phenol.
  • Selective Demethoxylation of Guaiacols to Phenols using Supported MoO3 Catalysts. ChemCatChem. [Link]

  • Demethoxylation of Guaiacol Derivatives over Platinum Catalysts without External Hydrogen. J-STAGE. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC, NIH. [Link]

  • Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives. ResearchGate. [Link]

  • Process For Preparation Of Guaiacol And P Methoxyphenol. QuickCompany. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Phenol, 2,3-dichloro-6-methoxy- Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that synthesizing specific halogenated aromatics demands precise regiocontrol. Phenol, 2,3-dichloro-6-methoxy- (commonly known as 5,6-dichloroguaiacol ) is a notoriously difficult target [1]. Because the hydroxyl and methoxy groups exert competing directing effects on the aromatic ring, standard halogenation protocols often result in complex isomer mixtures and abysmal yields.

This guide provides field-proven troubleshooting logic, causality-driven explanations, and optimized protocols to help you bypass these regiochemical roadblocks and secure high-yield syntheses.

Workflow & Troubleshooting Logic

Before diving into the specific FAQs, consult the logic tree below to identify where your current synthetic route is failing and which alternative pathway will resolve your yield issues.

SynthesisTroubleshooting Problem Issue: Low Yield (<10%) of 2,3-dichloro-6-methoxyphenol Route1 Route A: Direct Chlorination of Guaiacol Problem->Route1 Route2 Route B: Mono-methylation of 3,4-dichlorocatechol Problem->Route2 Route3 Route C: Baeyer-Villiger Oxidation of 2,3-dichloro-6-methoxybenzaldehyde Problem->Route3 Issue1 Electrophilic attack heavily favors C4 & C5 positions Route1->Issue1 Fix1 Result: 4,5-dichloroguaiacol Action: Abandon Route Issue1->Fix1 Issue2 C2-OH is more acidic than C1-OH (Inductive effect of C3-Cl) Route2->Issue2 Fix2 Result: 3,4-dichloro isomer favored Action: Precision Chromatography Issue2->Fix2 Issue3 Strict Regiocontrol via C-C to C-O migration Route3->Issue3 Fix3 Result: >80% Target Yield Action: Adopt as Primary Protocol Issue3->Fix3

Troubleshooting logic tree for 2,3-dichloro-6-methoxyphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 2,3-dichloro-6-methoxyphenol consistently below 5% when using direct electrophilic chlorination of guaiacol? A1: The failure of direct chlorination is rooted in the fundamental rules of electrophilic aromatic substitution (EAS). Guaiacol (2-methoxyphenol) contains two activating groups: the hydroxyl (-OH) and the methoxy (-OCH₃) groups. The -OH group is a significantly stronger activator and directs incoming electrophiles primarily to its para (C4) and ortho (C6) positions. Meanwhile, the -OCH₃ group directs to its para (C5) and ortho (C3) positions.

When you introduce chlorine gas or sulfuryl chloride, the first substitution occurs almost exclusively at the highly activated, sterically accessible C4 position. The second chlorination is directed to C5. Synthesizing the 5,6-dichloro isomer requires chlorination at C6 (ortho to -OH) and C5, while completely avoiding the highly reactive C4 position. Kinetically and thermodynamically, this is highly disfavored, meaning your target molecule will only ever appear as a trace byproduct [1].

Q2: I switched to the mono-methylation of 3,4-dichlorocatechol, but I am getting a 2:1 mixture favoring the wrong isomer. What is the causality here? A2: This is a classic pKa differential issue. 3,4-Dichlorocatechol has two hydroxyl groups at C1 and C2. The C2-OH is located directly ortho to the chlorine atom at C3. The strong inductive electron-withdrawing effect of this adjacent halogen stabilizes the resulting phenoxide anion, making the C2-OH significantly more acidic than the C1-OH.

When you add a mild base like K₂CO₃, the C2-OH is preferentially deprotonated. The resulting C2-phenoxide attacks your methylating agent (e.g., MeI), yielding 3,4-dichloro-2-methoxyphenol (3,4-dichloroguaiacol). To get your target (2,3-dichloro-6-methoxyphenol), methylation must occur at the less acidic C1-OH. Because the thermodynamic equilibrium favors C2 deprotonation, the wrong isomer will always be the major product unless you utilize bulky protecting groups or rely on rigorous chromatographic separation [2].

Q3: How does the Baeyer-Villiger oxidation route solve this regioselectivity problem entirely? A3: The Baeyer-Villiger oxidation bypasses aromatic substitution rules entirely by relying on a rearrangement mechanism. By starting with 2,3-dichloro-6-methoxybenzaldehyde , the exact regiochemistry of the ring is already locked in place. When treated with a peroxy acid (m-CPBA), an oxygen atom is inserted directly between the aromatic ring and the aldehyde carbon, forming a formate ester. Because the C–O bond forms exactly where the C–C bond was, there is zero risk of isomeric scrambling. Subsequent hydrolysis yields pure 2,3-dichloro-6-methoxyphenol with isolated yields routinely exceeding 80%.

Quantitative Data: Route Comparison

To justify the switch in your synthetic strategy, compare the regioselectivity and typical isolated yields of the three primary methodologies in the table below.

Synthetic RoutePrimary PrecursorMajor Isomeric ByproductTarget RegioselectivityTypical Isolated Yield
Direct Electrophilic Chlorination 2-Methoxyphenol (Guaiacol)4,5-Dichloroguaiacol< 5%< 5%
Selective Mono-Methylation 3,4-Dichlorocatechol3,4-Dichloroguaiacol~ 30-40%25 - 35%
Baeyer-Villiger Oxidation 2,3-Dichloro-6-methoxybenzaldehydeNone (Absolute Regiocontrol)> 95%80 - 85%
Experimental Protocols
Protocol A: The High-Yield Baeyer-Villiger Workflow (Recommended)

This is a self-validating system; the complete consumption of the aldehyde can be tracked via TLC, and the lack of isomeric byproducts eliminates the need for complex separation.

BV_Workflow Step1 2,3-dichloro-6-methoxybenzaldehyde (Starting Material) Step2 m-CPBA / DCM 0°C to RT, 12h Step1->Step2 Step3 Formate Ester (Regioselective Insertion) Step2->Step3 Step4 NaOH / MeOH RT, 2h Step3->Step4 Step5 2,3-dichloro-6-methoxyphenol (>80% Yield) Step4->Step5

Experimental workflow for the Baeyer-Villiger synthesis of 2,3-dichloro-6-methoxyphenol.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol of 2,3-dichloro-6-methoxybenzaldehyde in 50 mL of anhydrous dichloromethane (DCM).

  • Oxidant Addition: Cool the solution to 0 °C using an ice bath. Slowly add 15.0 mmol of m-chloroperoxybenzoic acid (m-CPBA, 77% max) in small portions over 20 minutes to prevent thermal spikes and limit side reactions.

  • Esterification: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours under a nitrogen atmosphere. Monitor the conversion of the aldehyde to the formate ester via TLC (Hexane:EtOAc 4:1). The aldehyde spot will disappear completely.

  • Hydrolysis: Once esterification is complete, concentrate the solvent under reduced pressure. Dissolve the crude formate ester in 30 mL of methanol and add 15 mL of 10% aqueous NaOH. Stir for 2 hours at room temperature to hydrolyze the ester into the target phenol.

  • Workup & Acidification: Acidify the mixture to pH 2 using 1M HCl (critical to protonate the phenoxide). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via a short flash column chromatography plug (Silica gel, Hexane/EtOAc gradient) to yield pure 2,3-dichloro-6-methoxyphenol.

Protocol B: Mono-Methylation of 3,4-Dichlorocatechol (Alternative)

If the benzaldehyde precursor is unavailable, use this route, but be prepared for rigorous chromatographic separation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10.0 mmol of 3,4-dichlorocatechol in 40 mL of anhydrous N,N-dimethylformamide (DMF) in a 100 mL flask.

  • Base Addition: Add 10.5 mmol of anhydrous potassium carbonate (K₂CO₃). Stir for 15 minutes at room temperature to allow phenoxide formation.

  • Alkylation: Dropwise, add 10.0 mmol of methyl iodide (MeI). Wrap the flask in aluminum foil to protect the MeI from light degradation. Stir at room temperature for 16 hours.

  • Quenching: Quench the reaction by adding 50 mL of distilled water. Extract the aqueous mixture with diethyl ether (3 x 40 mL).

  • Washing: Wash the combined organic layers extensively with water (5 x 30 mL) to remove residual DMF, followed by a brine wash. Dry over MgSO₄ and evaporate the solvent.

  • Isomer Separation (Critical Step): The crude mixture contains both 3,4-dichloro-2-methoxyphenol and 2,3-dichloro-6-methoxyphenol. Separate the isomers using precision flash chromatography (Silica gel, Toluene:Ethyl Acetate 95:5). The target 2,3-dichloro-6-methoxyphenol elutes differently due to variations in intramolecular hydrogen bonding between the hydroxyl and adjacent methoxy/chloro groups.

References
  • Juhlke, F., et al. "Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants." Frontiers in Chemistry, vol. 5, no. 120, 2017. URL:[Link]

  • Cordier, G., et al. "Preparation of meta-chlorophenols by selective hydrodechlorination of polychlorophenols." US Patent 4410739A, 1983.

Technical Support Center: Preventing Oxidation of Phenol, 2,3-dichloro-6-methoxy- During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Phenol, 2,3-dichloro-6-methoxy- (also known as 5,6-dichloro-guaiacol). As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the chemical causality behind phenol degradation and provide self-validating protocols to ensure your compound remains pristine for downstream drug development and analytical workflows.

Part 1: Mechanistic Causality of Oxidation

To prevent degradation, you must first understand why it occurs. Phenol, 2,3-dichloro-6-methoxy- presents a unique stability challenge. While the two chlorine atoms exert an inductive electron-withdrawing effect, the ortho-methoxy (–OCH₃) group strongly donates electron density into the aromatic ring via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the phenolic hydroxyl group highly susceptible to single-electron oxidation.

When exposed to ambient oxygen, light, or trace transition metals, the compound loses an electron and a proton to form a highly reactive phenoxyl radical . These radicals rapidly undergo coupling reactions to form dark, polymerized dimers, or further oxidize into pink/brown quinone derivatives [1]. Furthermore, if the compound is exposed to alkaline conditions (pH > 7.0), it deprotonates into a phenoxide anion. The phenoxide is orders of magnitude more electron-rich than the neutral phenol, drastically accelerating the oxidation rate[2].

OxidationPathway Compound 2,3-dichloro-6-methoxyphenol (Neutral) Phenoxide Phenoxide Anion (Highly Reactive) Compound->Phenoxide pH > pKa Radical Phenoxyl Radical (Intermediate) Compound->Radical -e⁻, -H⁺ Phenoxide->Radical -e⁻ Quinone Quinone Derivatives (Pink/Brown Discoloration) Radical->Quinone Further Oxidation Dimers Polymerized Residues (Dark Precipitates) Radical->Dimers Radical Coupling O2 Oxygen (Air) O2->Phenoxide Oxidizes Light UV/Vis Light Light->Compound Photo-oxidation Metals Trace Metals (Cu/Fe) Metals->Compound Catalyzes Base Alkaline pH (>7) Base->Compound Deprotonates

Logical flowchart of environmental triggers and mechanistic pathways for phenol oxidation.

Part 2: Troubleshooting & FAQs

Q: My powdered 2,3-dichloro-6-methoxyphenol has developed a pinkish-brown hue. Is it ruined, and what caused this? A: The discoloration is a direct visual indicator of oxidation. The pink/brown hue confirms the formation of p-benzoquinone derivatives or polymerized poly-residues[3]. This is typically caused by oxygen ingress, exposure to UV/Vis light, or trace metal contamination (like Cu or Fe) catalyzing the reaction[3]. Do not use discolored phenol in sensitive assays, as quinones can covalently bind to proteins and nucleic acids, skewing your data[2]. You must purify the compound prior to use (see Protocol 2).

Q: Why do standard protocols recommend Argon over Nitrogen for long-term storage? A: While both are inert gases, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you flush a vial with Argon, the gas sinks and creates a dense, protective blanket directly over the solid or liquid surface, effectively displacing the oxygen[4]. Nitrogen tends to mix with ambient air during the capping process, leaving residual oxygen in the headspace.

Q: If I need to prepare a stock solution, how do I prevent oxidation in the liquid phase? A: Solvent choice and pH are critical. If using aqueous buffers, ensure the pH is strictly maintained between 4.0 and 6.0[2]. Alkaline pH will instantly form the highly reactive phenoxide anion. For organic stocks, use degassed, anhydrous solvents (e.g., methanol or acetonitrile). To create a self-validating system, add a trace amount of an antioxidant like BHT (Butylated hydroxytoluene) or 8-hydroxyquinoline at 0.1% (w/v)[2]; if the solution remains colorless over 48 hours, your stabilization matrix is successful.

Part 3: Quantitative Stability Data

The table below summarizes the expected stability of substituted phenols under various environmental conditions, demonstrating the dramatic impact of proper storage parameters.

Storage ConditionAtmosphereLight ExposurepH (if in solution)Estimated Half-LifePrimary Degradation Product
25°C (Ambient) AirAmbient UV/VisN/A (Solid)~14 DaysQuinones (Pink/Red)
25°C (Ambient) AirDarkN/A (Solid)~45 DaysQuinones (Light Pink)
4°C (Fridge) AirDarkN/A (Solid)~120 DaysQuinones (Trace)
-20°C (Freezer) ArgonDarkN/A (Solid)>730 Days None (Stable)
25°C (Solution) AirAmbient UV/VispH 8.5 (Alkaline)< 2 DaysPhenoxyl Radicals / Dimers
4°C (Solution) ArgonDarkpH 5.0 (Acidic)~180 DaysTrace Dimers

Part 4: Self-Validating Experimental Protocols

Protocol 1: Argon-Blanketed Aliquoting for Long-Term Storage

Causality: Minimizing freeze-thaw cycles and eliminating oxygen/light exposure prevents radical initiation.

  • Preparation: Pre-chill amber glass vials to minimize thermal shock[4].

  • Transfer: Aliquot the solid compound into the vials under low-light conditions to prevent photo-oxidation.

  • Blanketing: Insert an Argon gas line (fitted with a 0.22 µm sterile filter) into the vial, keeping the tip just above the solid. Flow Argon gently for 15–20 seconds to displace ambient air.

  • Sealing: Quickly cap the vial with a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm.

  • Storage: Store immediately at -20°C or -80°C[4].

  • Self-Validation Check: Prepare one "sacrificial" control vial alongside your main stocks. After 1 month, dissolve the control in methanol and measure the UV-Vis absorbance at 400 nm. An absorbance < 0.05 confirms the absence of quinone formation, validating your blanketing technique.

Protocol 2: Rescuing Oxidized Compound via Vacuum Distillation

Causality: Quinones and dimers have significantly higher boiling points and different polarities than the monomeric phenol. Redistillation under reduced pressure separates the volatile pure phenol from the heavy, colored poly-residues[3].

  • Setup: Transfer the discolored phenol into a round-bottom flask equipped with a magnetic stir bar.

  • Apparatus: Set up a short-path vacuum distillation apparatus (or Kugelrohr). Ensure the receiving flask is submerged in an ice bath and shielded from light with aluminum foil.

  • Distillation: Apply a high vacuum (e.g., < 1 Torr) and gently heat the flask under a Nitrogen or Argon atmosphere[3].

  • Collection: Collect the fraction that distills over as a colorless liquid/solid. The dark poly-residues will remain permanently in the boiling flask[3].

  • Self-Validation Check: Perform a Thin Layer Chromatography (TLC) run using Hexane:Ethyl Acetate (8:2). A single, tight spot under UV light confirms the complete removal of polar quinone derivatives and heavy dimers.

StorageWorkflow Start Receive Compound Check Visual Inspection (Color Check) Start->Check Purify Purification (Distillation/Recryst.) Check->Purify If Pink/Brown Aliquot Aliquot into Amber Vials Check->Aliquot If Colorless/White Purify->Aliquot Pure Monomer Argon Argon Blanketing (Displace O2) Aliquot->Argon Seal Seal with PTFE Caps Argon->Seal Store Store at -20°C in Dark Seal->Store

Step-by-step workflow for the handling, purification, and storage of 2,3-dichloro-6-methoxyphenol.

References

  • Air- and light-sensitivity of phenol - Chemistry Stack Exchange. URL:[Link]

  • Phenol having a reddish Brown color? - ResearchGate. URL:[Link]

Sources

Technical Support Center: Solvent Optimization for 2,3-Dichloro-6-methoxyphenol Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the purification of 2,3-dichloro-6-methoxyphenol (also known as 5,6-dichloro-guaiacol)[1]. This compound presents unique solubility behaviors due to its hydrophobic dichlorobenzene ring juxtaposed with polar, hydrogen-bonding methoxy and phenolic hydroxyl groups. Achieving high-purity crystalline isolation requires precise control over solvent polarity, cooling trajectories, and supersaturation.

Troubleshooting & FAQs

Q1: How do I select the optimal primary and anti-solvent pair for 2,3-dichloro-6-methoxyphenol? A1: Solvent selection must balance dissolution capacity at elevated temperatures with a steep solubility drop upon cooling. The phenolic -OH and methoxy groups act as hydrogen bond donors/acceptors, while the dichloro-aromatic backbone is highly lipophilic.

  • The Causality: A single solvent rarely provides the ideal solubility curve. We recommend a binary system. A medium-polarity primary solvent (e.g., Ethyl Acetate or Toluene) disrupts the intermolecular hydrogen bonds of the crystal lattice during heating. An apolar anti-solvent (e.g., Heptane or Hexane) is then titrated to decrease the dielectric constant of the mixture, forcing the solute into supersaturation. According to[2], this selectivity ensures the desired compound crystallizes while polar impurities remain dissolved in the mother liquor.

Q2: My recrystallization is yielding a biphasic liquid (oiling out) instead of crystals. What is the mechanism, and how do I fix it? A2: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solution reaches its cloud point before it reaches the metastable limit for nucleation.

  • The Causality: If you cool the solution too rapidly or add anti-solvent too quickly, the system bypasses the crystalline metastable zone. Because 2,3-dichloro-6-methoxyphenol has a relatively low melting point and high solubility in the primary solvent, it crashes out as a solute-rich liquid phase. This amorphous oil acts as a universal solvent, scavenging impurities from the mother liquor.

  • The Fix: Flatten your cooling curve (e.g., 0.1°C/min). Hold the temperature just above the cloud point and introduce seed crystals (1-2% w/w). Seeding provides a low-energy template for lattice formation, bypassing the high activation energy required for spontaneous nucleation.

PhaseBehavior S1 Supersaturated Solution S2 Rapid Cooling (High ΔT) S1->S2 S3 Controlled Cooling (Low ΔT) S1->S3 S4 Liquid-Liquid Separation (Cloud Point) S2->S4 S5 Metastable Zone (Nucleation) S3->S5 S6 Oiling Out (Impure Liquid) S4->S6  Traps impurities S7 Crystal Lattice (High Purity) S5->S7  Lattice rejection

Fig 1. Thermodynamic pathways: Oiling out vs. controlled crystallization.

Q3: How can I maximize the impurity purge factor, especially for structurally similar byproducts like demethylated chlorophenols? A3: Structurally similar impurities (e.g., 2,3-dichloro-1,4-benzenediol) have a high propensity to co-crystallize by substituting into the host lattice.

  • The Causality: The impurity purge factor is thermodynamically driven by the difference between the impurity's partition coefficient and the crystalline pharmaceutical's solubility. If the impurity is chemically similar, standard solvent washes will either fail to remove it or dissolve your product.

  • The Fix: Utilize computational models like COSMO-RS to predict thermodynamic solubility. As demonstrated in[3], selecting a wash solvent that maximizes impurity solubility while minimizing API dissolution is critical. For chlorophenol derivatives, an aggressive cold wash with a highly non-polar solvent (like pure cold heptane) often purges the lipophilic impurities without dissolving the hydrogen-bonded API lattice[4].

Quantitative Data: Solvent System Comparison

To streamline your optimization, the following table summarizes the performance of common binary and unary solvent systems for halogenated methoxyphenols, based on predictive modeling and empirical isolation workflows[5].

Solvent System (Primary / Anti-Solvent)Volumetric RatioExpected Solubility ProfileRisk of Oiling OutImpurity Purge Efficiency
Ethyl Acetate / Heptane 1 : 3High at 65°C, Low at 5°CModerate (Requires Seeding)Excellent (Purges polar byproducts)
Toluene / Hexane 1 : 4Moderate at 80°C, Very Low at 0°CHighGood (Best for lipophilic impurities)
Ethanol / Water 1 : 1.5High at 75°C, Moderate at 20°CLowPoor (Risk of co-crystallization)
Isopropanol (Unary) N/AModerate at 80°C, Low at 0°CVery LowModerate
Experimental Protocols: Self-Validating Recrystallization Workflow

This protocol is designed as a self-validating system. At each stage, specific physical observables (e.g., complete dissolution, cloud point detection) dictate the progression, ensuring the kinetic parameters align with the thermodynamic requirements of 2,3-dichloro-6-methoxyphenol.

Step 1: Primary Dissolution & Clarification

  • Weigh the crude 2,3-dichloro-6-methoxyphenol and transfer it to a jacketed reactor equipped with an overhead stirrer.

  • Add the primary solvent (Ethyl Acetate) at a ratio of 3 mL per gram of crude material.

  • Heat the suspension to 65°C under continuous agitation (250 RPM) until complete dissolution is achieved. Causality: Complete dissolution ensures no impure macroscopic seed crystals remain to template defective growth.

  • Perform a hot filtration through a pre-heated 0.45 µm PTFE filter to remove insoluble particulates.

Step 2: Anti-Solvent Addition & Seeding

  • Transfer the clarified solution back to the jacketed reactor and maintain at 60°C.

  • Slowly dose the anti-solvent (Heptane) at a rate of 0.5 mL/min until the first sign of persistent turbidity (the cloud point) is observed.

  • Immediately increase the reactor temperature by 2–3°C to re-dissolve the turbidity, entering the lower boundary of the metastable zone.

  • Add 1% w/w of high-purity 2,3-dichloro-6-methoxyphenol seed crystals. Causality: Seeding at this specific thermodynamic coordinate prevents liquid-liquid phase separation.

Step 3: Controlled Cooling & Isolation

  • Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

  • Hold the suspension at 5°C for 2 hours to maximize yield and allow the crystal lattice to reach equilibrium, rejecting excluded impurities into the mother liquor.

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 1 bed-volume of pre-chilled (0°C) Heptane. Causality: Cold heptane displaces the impurity-rich mother liquor without dissolving the product.

  • Dry the crystals under a vacuum (50 mbar) at 40°C until a constant weight is achieved.

Workflow N1 Crude 2,3-dichloro- 6-methoxyphenol N2 Solvent Screening (COSMO-RS) N1->N2 N3 Dissolution in Ethyl Acetate (65°C) N2->N3 N4 Hot Filtration (Clarification) N3->N4 N5 Heptane Addition & Slow Cooling N4->N5 N6 Seeding at Metastable Zone N5->N6  Induce nucleation N7 Filtration & Cold Wash (Pure API) N5->N7  Crystallization N6->N5

Fig 2. Optimized recrystallization workflow for 2,3-dichloro-6-methoxyphenol.

References
  • Wang, Z., et al. "Rational Solvent Selection for Pharmaceutical Impurity Purge." Crystal Growth & Design, American Chemical Society, Jan 2018. Available at:[Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo AutoChem Applications. Available at:[Link]

  • Benyahia, B., et al. "A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling." Organic Process Research & Development, National Institutes of Health, 2021. Available at:[Link]

Sources

resolving co-eluting peaks in Phenol, 2,3-dichloro-6-methoxy- chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chromatography applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with their separation methods. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Topic Focus: Resolving Co-eluting Peaks of Phenol, 2,3-dichloro-6-methoxy- and Related Analytes

The separation of structurally similar compounds, such as chlorinated and methoxylated phenols, presents a common and significant challenge in chromatography. Co-elution, where two or more compounds elute from the column at the same time, can compromise accurate quantification and identification.[1] This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks for "Phenol, 2,3-dichloro-6-methoxy-" and its potential isomers or related impurities.

While the exact compound "Phenol, 2,3-dichloro-6-methoxy-" is not commonly documented, the principles outlined here are broadly applicable to the separation of chlorinated phenols and their derivatives. These compounds are known for their use as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of peak co-elution for chlorinated phenols?

A1: Co-elution of chlorinated phenols and their isomers typically stems from their similar physicochemical properties. The primary factors include:

  • Similar Polarity: Isomers of dichloromethoxyphenol will have very similar polarities, leading to comparable interactions with the stationary phase in reversed-phase HPLC.

  • Sub-optimal Mobile Phase Composition: The mobile phase may not have the correct solvent strength or selectivity to differentiate between the analytes.[3][4]

  • Inappropriate Stationary Phase: The chosen column chemistry may not offer sufficient selectivity for the specific analytes.

  • Poor Column Efficiency: A worn-out column, improper packing, or a non-ideal flow rate can lead to broader peaks, which increases the likelihood of overlap.[5]

  • Identical Retention Times: The analytes may have identical retention times under the current chromatographic conditions.[1]

Q2: How can I confirm that I have co-eluting peaks and not just a broad or tailing peak?

A2: Distinguishing between co-elution and poor peak shape is a critical first step.[1]

  • Visual Inspection: Look for subtle signs of asymmetry, such as a shoulder on the peak or a "hump" that is not a typical tail.[1][6]

  • Peak Purity Analysis (HPLC with DAD/PDA): A Diode Array Detector (DAD) or Photodiode Array (PDA) can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[1][6]

  • Mass Spectrometry (LC-MS/GC-MS): A mass spectrometer is a powerful tool for detecting co-elution. By examining the mass spectra at different points across the chromatographic peak, you can identify the presence of different m/z values, confirming multiple components.[1][6]

Q3: What is the "Resolution Equation" and how does it help in troubleshooting?

A3: The resolution (Rs) of two chromatographic peaks is a quantitative measure of their separation. The fundamental resolution equation is:

Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)

Where:

  • N (Efficiency): The number of theoretical plates, a measure of the column's efficiency. Higher N leads to sharper peaks.

  • α (Selectivity): The separation factor, which is the ratio of the retention factors (k) of the two analytes. This is the most critical factor for resolving co-eluting peaks.[3]

  • k (Retention Factor): A measure of the time an analyte spends in the stationary phase relative to the mobile phase.

This equation highlights the three key areas to focus on for improving resolution: increasing efficiency, enhancing selectivity, and optimizing retention.[4]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

If you have confirmed co-elution, follow this systematic approach to develop a robust separation method. It is crucial to change only one parameter at a time to clearly understand its effect on the separation.[5]

Step 1: Optimize the Mobile Phase (HPLC)

This is often the most effective and straightforward starting point for improving resolution.[3]

1.1. Adjust the Organic Modifier Percentage (Isocratic Elution):

  • Causality: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention time of the analytes.[4] This increased interaction with the stationary phase can sometimes be sufficient to resolve closely eluting peaks.

  • Protocol:

    • If your current method uses 60% acetonitrile, try reducing it to 58%, then 55%, and so on.

    • Monitor the resolution (Rs) and retention time. Aim for a retention factor (k) between 2 and 10 for good resolution.

1.2. Change the Organic Modifier:

  • Causality: Acetonitrile and methanol have different solvent properties and can induce different selectivities. Switching between them can alter the elution order of your analytes.[7]

  • Protocol:

    • If your current method uses acetonitrile, prepare a mobile phase with an equivalent solvent strength using methanol.

    • Run the analysis and observe any changes in selectivity (α).

1.3. Modify the Mobile Phase pH:

  • Causality: Phenolic compounds are acidic, and their ionization state is pH-dependent. By adjusting the pH of the mobile phase, you can change the polarity of the analytes and their interaction with the stationary phase. Suppressing ionization by using a lower pH (e.g., adding 0.1% formic or acetic acid) often leads to sharper peaks and better retention on a C18 column.[8]

  • Protocol:

    • Prepare your aqueous mobile phase with 0.1% formic acid (pH ~2.7).

    • If separation is still not optimal, consider a different acid or a buffer to maintain a consistent pH.

1.4. Implement a Gradient Elution:

  • Causality: A shallow gradient can significantly improve the separation of complex mixtures or closely eluting compounds by progressively increasing the mobile phase strength.[7]

  • Protocol:

    • Start with a scouting gradient (e.g., 5% to 95% organic in 20 minutes) to determine the approximate elution time of your analytes.

    • Design a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at around 40% organic, you could run a gradient from 35% to 45% organic over 15 minutes.[7]

Step 2: Evaluate and Change the Stationary Phase

If mobile phase optimization is insufficient, changing the column chemistry can provide a significant change in selectivity.[3]

2.1. Switch to a Different Reversed-Phase Chemistry:

  • Causality: While C18 columns are a common starting point, other stationary phases offer different retention mechanisms.

    • Phenyl-Hexyl: Provides π-π interactions, which can be beneficial for separating aromatic compounds like phenols.[9]

    • Pentafluorophenyl (PFP): Offers a combination of hydrophobic, π-π, and dipole-dipole interactions, often providing unique selectivity for halogenated compounds.

  • Protocol:

    • Acquire a column with a different stationary phase (e.g., Phenyl-Hexyl or PFP) with similar dimensions.

    • Start with your optimized mobile phase from Step 1 and make further adjustments as needed.

2.2. Consider Column Dimensions and Particle Size:

  • Causality:

    • Longer Columns: Increase the number of theoretical plates (N), leading to better efficiency and potentially better resolution, but at the cost of longer run times and higher backpressure.[5]

    • Smaller Particle Sizes (e.g., sub-2 µm or solid-core particles): Dramatically increase column efficiency (N), resulting in sharper peaks and improved resolution.[3][5]

  • Protocol:

    • If your current column is 150 mm, consider a 250 mm column of the same chemistry.

    • Alternatively, switch to a column with smaller particles (e.g., from 5 µm to 2.7 µm or 1.8 µm), ensuring your HPLC system can handle the increased backpressure.

Step 3: Optimize Temperature and Flow Rate

These parameters can be used to fine-tune your separation.

3.1. Adjust Column Temperature:

  • Causality: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally decreases retention times and can improve peak shape. However, for some isomeric separations, lower temperatures can enhance resolution.

  • Protocol:

    • Systematically vary the column temperature (e.g., 25°C, 30°C, 35°C, 40°C) and observe the impact on resolution.[8]

    • Ensure your analytes are stable at the tested temperatures.

3.2. Modify the Flow Rate:

  • Causality: Lowering the flow rate can increase efficiency and improve resolution, but it will also increase the analysis time.[5]

  • Protocol:

    • If your flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min.

    • Observe the change in resolution and backpressure.

Step 4: Considerations for Gas Chromatography (GC)

For volatile phenolic compounds, GC can be an alternative or complementary technique. Co-elution is also a common issue in GC.

4.1. Optimize the Temperature Program:

  • Causality: A slower temperature ramp rate decreases the speed at which analytes travel through the column, allowing for more interaction with the stationary phase and improving separation.

  • Protocol:

    • Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) in the temperature range where the co-elution occurs.

4.2. Change the Stationary Phase:

  • Causality: Similar to HPLC, using a column with a different polarity stationary phase can significantly alter selectivity. For phenols, a more polar column (e.g., a "WAX" or FFAP phase) can provide different selectivity compared to a standard non-polar (e.g., DB-5) phase.[10]

  • Protocol:

    • Install a column with a different stationary phase.

    • Re-optimize the temperature program.

4.3. Derivatization:

  • Causality: Derivatizing the phenolic hydroxyl group (e.g., through acetylation or silylation) can improve peak shape and may alter the elution order, potentially resolving co-eluting compounds.[11]

  • Protocol:

    • Follow a standard derivatization procedure for phenols using an appropriate reagent (e.g., acetic anhydride or BSTFA).

    • Analyze the derivatized sample by GC.

Data Presentation and Workflow Visualization

Table 1: Troubleshooting Parameter Adjustments and Their Primary Effect on Resolution
ParameterPrimary Effect OnTypical Adjustment for Improved ResolutionConsiderations
Mobile Phase Strength Retention (k) & Selectivity (α)Decrease organic % in RP-HPLCLonger run times
Mobile Phase Solvent Selectivity (α)Switch from ACN to MeOH or vice-versaMay change elution order
Mobile Phase pH Retention (k) & Selectivity (α)Lower pH for acidic analytes (phenols)Affects peak shape
Stationary Phase Chemistry Selectivity (α)Change from C18 to Phenyl or PFPSignificant change in retention
Column Length Efficiency (N)Increase column lengthHigher backpressure, longer runs
Particle Size Efficiency (N)Decrease particle sizeHigher backpressure
Temperature Efficiency (N) & Selectivity (α)Systematically increase or decreaseAnalyte stability
Flow Rate Efficiency (N)Decrease flow rateLonger run times
Diagrams

Troubleshooting_Workflow Start Co-elution Observed Confirm Confirm Co-elution (Peak Purity / MS) Start->Confirm Step1 Step 1: Optimize Mobile Phase - Adjust % Organic - Change Solvent - Modify pH - Use Gradient Confirm->Step1 Confirmed Check1 Resolution > 1.5? Step1->Check1 Step2 Step 2: Change Stationary Phase - Different Chemistry (Phenyl, PFP) - Smaller Particles / Longer Column Check1->Step2 No End Method Optimized Check1->End Yes Check2 Resolution > 1.5? Step2->Check2 Step3 Step 3: Fine-Tune Method - Optimize Temperature - Adjust Flow Rate Check2->Step3 No Check2->End Yes Check3 Resolution > 1.5? Step3->Check3 Check3->End Yes Review Review Entire Method Consider Alternative Technique (GC) Check3->Review No

Caption: A logical workflow for systematically troubleshooting co-eluting peaks.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.[Link]

  • Chromatographic Determination of Chlorophenols. IntechOpen.[Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.[Link]

  • Liquid Chromatographic Determination of Chlorinated Phenol Impurities in Technical Pentachlorophenol Using Electrochemical Detection. Journal of AOAC INTERNATIONAL.[Link]

  • Determination of chlorinated phenols in surface-treated lumber by HPLC. Journal of Chromatographic Science.[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.[Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.[Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. SCIRP.[Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions.[Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.[Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer.[Link]

  • Troubleshooting Gas Chromatography Part I – Peak Shape Issues. Technology Networks.[Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.[Link]

  • The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). LCGC.[Link]

  • Phenol, 2,3-dichloro- - NIST WebBook. NIST.[Link]

  • Method 8041A: Phenols by Gas Chromatography. EPA.[Link]

  • 2-Methoxy-3,6-dichloro-phenol — Chemical Substance Information. NextSDS.[Link]

  • 3,5-Dichloro-2-methoxyphenol. PubChem.[Link]

  • Chemical Properties of Phenol, 2,3-dichloro- (CAS 576-24-9). Cheméo.[Link]

Sources

🔬 Technical Support Center: Purification of Phenol, 2,3-dichloro-6-methoxy- Crude Extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating 2,3-dichloro-6-methoxyphenol. This compound possesses competing functional groups: a weakly acidic phenolic hydroxyl (-OH), two lipophilic and electron-withdrawing chlorines (-Cl), and an electron-donating methoxy group (-OCH3). Successful purification requires exploiting these exact electronic and steric properties to separate the target from unreacted starting materials and byproducts.

📊 Quantitative Data & Physicochemical Parameters

Understanding the thermodynamic and solubility limits of your target is the first step in troubleshooting.

Table 1: Physicochemical Parameters of 2,3-Dichloro-6-methoxyphenol

Parameter Value / Characteristic Causality / Impact on Purification
Estimated pKa ~7.0 – 8.2 Weakly acidic. Requires strong base (pH > 11) for complete deprotonation to phenoxide[1]. Weak bases like NaHCO₃ will result in poor extraction yields.
Lipophilicity (LogP) ~2.8 – 3.2 Highly soluble in non-polar organic solvents (toluene, DCM) in its neutral, protonated state.

| Oxidation Potential | High (in alkaline media) | Readily oxidizes to colored quinone byproducts if exposed to atmospheric oxygen during base extraction. |

Table 2: Common Crude Impurities & Resolution Strategies

Impurity Type Example Removal Strategy
Neutral Organics Over-alkylated ethers (e.g., dimethoxydichlorobenzenes) Retained in the initial organic phase during alkaline extraction[2].
Isomeric Phenols Unreacted 2,3-dichlorophenol Flash chromatography (exploiting differential hydrogen bonding and steric hindrance).

| Inorganic Salts | NaCl, Na₂SO₄ | Removed via aqueous partitioning during the final organic extraction step. |

🛠️ Diagnostic Troubleshooting Guides

Q: Why is my extracted phenol heavily contaminated with neutral over-alkylated byproducts (e.g., dimethoxy derivatives)? A: This occurs when the initial liquid-liquid extraction (LLE) lacks sufficient basicity. If you use a weak base like sodium bicarbonate (NaHCO₃), the pH only reaches ~8.3. Because the pKa of highly substituted chlorophenols ranges from 6.23 to 8.49[1], the target compound remains partially protonated and highly lipophilic. It will co-partition into the organic phase alongside neutral impurities. Solution: Switch to 0.1 M NaOH to drive the aqueous phase to pH > 11. This guarantees quantitative deprotonation into the water-soluble phenoxide anion, leaving neutral over-alkylated impurities behind in the organic layer[2].

Q: The isolated extract has a dark, reddish-brown tint instead of being a pale crystalline solid. What causes this? A: You are observing the formation of quinones. Phenols are susceptible to auto-oxidation, a process that is significantly accelerated in alkaline environments (such as during your NaOH extraction step). The electron-donating methoxy group further lowers the oxidation potential of the aromatic ring. Solution: Degas your aqueous NaOH solutions with nitrogen or argon prior to extraction. Limit the time the compound spends in the alkaline aqueous phase and acidify immediately after phase separation.

Q: My product is co-eluting with unreacted 2,3-dichlorophenol. How do I separate these regio-analogs? A: Acid-base extraction cannot separate these two because their pKa values are too similar. However, the presence of the methoxy group on 2,3-dichloro-6-methoxyphenol creates steric hindrance around the hydroxyl group, altering its hydrogen-bonding capacity compared to 2,3-dichlorophenol. Solution: Utilize silica gel flash chromatography. The less hindered 2,3-dichlorophenol interacts more strongly with the stationary phase (silica), while the sterically hindered 6-methoxy derivative will elute faster when using a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

⚙️ Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps ensure that if a failure occurs, it is caught immediately rather than downstream.

Causality: This protocol exploits the pH-dependent solubility of the phenolic hydroxyl group to separate the target from neutral and strongly acidic impurities.

  • Dissolution: Dissolve 10 g of the crude extract in 100 mL of dichloromethane (DCM).

  • Alkaline Extraction (Deprotonation): Add 100 mL of pre-chilled, nitrogen-degassed 0.1 M NaOH (pH > 11). Shake vigorously in a separatory funnel and vent.

    • Self-Validation Check: Test the aqueous phase with pH paper. If pH < 11, add more NaOH. The target is now the water-soluble sodium phenoxide.

  • Phase Separation: Collect the lower organic phase (containing neutral impurities) and set aside. Retain the upper aqueous phase. Wash the aqueous phase with an additional 50 mL of DCM to remove residual neutral organics.

  • Acidification (Protonation): Carefully add 6.0 M HCl dropwise to the aqueous phase while stirring until the pH is < 2.

    • Causality: Lowering the pH below 2 ensures the phenoxide is fully protonated back to the lipophilic phenol state[2],[1]. You will observe the solution become cloudy as the phenol precipitates/oils out.

  • Recovery Extraction: Extract the acidified aqueous phase with 2 x 75 mL of fresh DCM. The target compound will migrate into the lower DCM layer.

  • Drying & Concentration: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Causality: Used when LLE is insufficient for removing closely related phenolic isomers.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using hexanes as the slurry solvent.

  • Loading: Dissolve the LLE-purified extract in a minimum volume of toluene and load it onto the column head.

  • Elution: Elute using an isocratic gradient of 95:5 Hexanes:Ethyl Acetate.

    • Causality: The non-polar system capitalizes on the steric hindrance of the methoxy group, allowing the target to elute before unhindered phenolic impurities.

  • Fraction Collection & QC: Collect 20 mL fractions. Spot each fraction on a TLC plate and develop in 90:10 Hexanes:EtOAc. Visualize using UV light (254 nm) or an iodine chamber.

🗺️ Purification Workflow Visualization

Purification_Workflow Step1 Crude Extract (2,3-dichloro-6-methoxyphenol) Step2 Dissolve in Toluene/DCM (Non-polar organic phase) Step1->Step2 Step3 Alkaline Extraction (pH > 11) Add 0.1 M NaOH Step2->Step3 Org1 Organic Phase (Neutral Impurities) Step3->Org1 Discard Aq1 Aqueous Phase (Phenoxide Anion) Step3->Aq1 Retain Step4 Acidification (pH < 2) Add 6.0 M HCl Aq1->Step4 Step5 Organic Extraction Add Fresh DCM Step4->Step5 Aq2 Aqueous Phase (Inorganic Salts) Step5->Aq2 Discard Org2 Organic Phase (Target Phenol) Step5->Org2 Retain Step6 Dry (Na2SO4) & Concentrate Yields Pure Product Org2->Step6

Fig 1. Acid-base liquid-liquid extraction workflow for isolating 2,3-dichloro-6-methoxyphenol.

❓ Frequently Asked Questions (FAQs)

Q: What is the optimal analytical method for monitoring the purity of my fractions? A: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for halogenated phenols. Because phenolic compounds are highly polar and can cause peak tailing on standard GC columns, they should be derivatized (e.g., using BSTFA to form trimethylsilyl ethers) prior to injection. This ensures sharp peaks and sub-ppb detection limits, allowing for the precise separation of synthetic halogenated phenol pollutants[3].

Q: I am scaling up the extraction to 1 kg. Can I replace DCM with a greener solvent? A: Yes. While DCM is excellent due to its density (it forms the bottom layer, making separatory funnel draining easy), it is toxic. For scale-up, Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) are excellent alternatives. Note that these solvents are less dense than water, meaning the organic phase will be the top layer, which slightly alters the physical handling steps of your LLE protocol.

📚 References

  • [2] Method 625: Base/Neutrals and Acids Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • [1] Extraction and Determination of Three Chlorophenols by Hollow Fiber Liquid Phase Microextraction Source: American Journal of Analytical Chemistry (SCIRP) URL:[Link]

  • [3] Separation of Some Halogenated Phenols by GC-MS Source: Asian Journal of Chemistry URL:[Link]

Sources

Technical Support Center: Optimizing the Selective Chlorination of 2,3-dichloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective chlorination of 2,3-dichloro-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. The goal is to achieve high yields of the desired 2,3,4-trichloro-6-methoxyphenol while minimizing the formation of common side products. This document provides in-depth troubleshooting advice, validated protocols, and explanations of the underlying chemical principles to ensure the success of your synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the chlorination of 2,3-dichloro-6-methoxyphenol. Each question is followed by an expert analysis of the root cause and actionable solutions.

Q1: My reaction yields a significant amount of tetrachlorinated byproduct. How can I improve selectivity for the desired 2,3,4-trichloro-6-methoxyphenol?

A1: Root Cause Analysis & Mitigation Strategies

Over-chlorination is the most frequent challenge in this synthesis. The starting material, 2,3-dichloro-6-methoxyphenol, contains two powerful electron-donating groups (hydroxyl and methoxy) that strongly activate the aromatic ring towards further electrophilic substitution. The desired product is formed by chlorination at the C4 position, but the C5 position also remains susceptible to attack, leading to the 2,3,4,5-tetrachloro-6-methoxyphenol byproduct.

Key Mitigation Strategies:

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount. Highly reactive agents like sulfuryl chloride (SO₂Cl₂) can lead to poor selectivity.[1] Milder, more sterically demanding reagents are preferable. N-Chlorosuccinimide (NCS) is often an excellent choice for selective chlorinations due to its lower reactivity and the bulkiness of the succinimide byproduct, which can influence the regioselectivity.[2]

  • Stoichiometry Control: Use of a slight excess of the chlorinating agent can drastically increase over-chlorination. It is critical to use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the chlorinating agent. The reaction should be meticulously monitored by a suitable technique (TLC, GC, or HPLC) to determine the point of maximum conversion to the desired product before significant byproduct formation occurs.

  • Lower Reaction Temperature: Electrophilic aromatic substitutions are highly temperature-dependent. Conducting the reaction at lower temperatures (e.g., 0 °C to -20 °C) decreases the overall reaction rate but can significantly enhance selectivity by favoring the kinetically preferred product and disfavoring the more aggressive over-chlorination pathway.

  • Solvent Effects: The choice of solvent can influence the reactivity of the chlorinating agent.[1] Aprotic solvents like dichloromethane (DCM), acetonitrile, or 1,4-dioxane are commonly used. Acetonitrile, for instance, has been shown to activate SO₂Cl₂, which may be undesirable here, whereas 1,4-dioxane can promote chlorination of oxidation-labile compounds more gently.[3]

Data Presentation: Comparison of Common Chlorinating Agents

ReagentFormulaTypical ByproductsKey CharacteristicsSelectivity Profile
Sulfuryl Chloride SO₂Cl₂SO₂, HClHighly reactive, powerful, and inexpensive. Byproducts are gaseous and easily removed.[1][2]Often leads to over-chlorination with activated phenols.[1]
N-Chlorosuccinimide C₄H₄ClNO₂SuccinimideMild and selective reagent. Byproduct is a solid, requiring filtration.[2][4]Generally provides higher selectivity for monochlorination of activated rings.
Chlorine Gas Cl₂HClHighly reactive and hazardous to handle. Can be used with catalysts for selectivity.Selectivity can be poor without specific catalysts or conditions.[5]
Trichloroisocyanuric Acid (TCCA) C₃Cl₃N₃O₃Cyanuric acidHigh chlorine content, cost-effective, and stable solid.[2]Reactivity is high; may not be suitable for highly selective transformations.

Experimental Protocol: Selective Monochlorination using NCS

This protocol is designed to maximize the yield of 2,3,4-trichloro-6-methoxyphenol while minimizing over-chlorination.

Materials:

  • 2,3-dichloro-6-methoxyphenol (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Acetonitrile (or Dichloromethane), anhydrous

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Procedure:

  • Dissolve 2,3-dichloro-6-methoxyphenol in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add NCS portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Monitor the reaction progress every 30 minutes using TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Filter the mixture to remove the succinimide byproduct.[4]

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: I'm observing the formation of dark, tarry materials in my reaction mixture. What is causing this and how can I prevent it?

A2: Root Cause Analysis & Mitigation Strategies

The formation of dark, insoluble materials is typically due to oxidation of the phenol. Phenols are electron-rich and susceptible to oxidation, which can lead to the formation of quinone-type structures and subsequent polymerization.[6] This is particularly problematic with strong chlorinating agents that can also act as oxidants.

Key Mitigation Strategies:

  • Use a Milder Reagent: As with over-chlorination, switching from a harsh reagent like SO₂Cl₂ to a milder one like NCS can significantly reduce oxidative side reactions.

  • Degas Solvents: Dissolved oxygen can contribute to oxidation. Using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can help minimize this pathway.

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric oxygen.

  • Control Temperature: Oxidation reactions often have a higher activation energy than the desired chlorination. Keeping the temperature low (0 °C or below) will slow down the degradation process.

  • Solvent Choice: Ethereal solvents like 1,4-dioxane have been shown to be effective in the chlorination of oxidation-labile aromatic compounds, potentially by stabilizing reactive intermediates.[3]

Q3: Analysis of my crude product shows a loss of the methoxy group. What causes demethylation and how can it be avoided?

A3: Root Cause Analysis & Mitigation Strategies

Demethylation of the methoxy group to a hydroxyl group can occur under acidic conditions, particularly in the presence of a Lewis acid or strong protic acid. Chlorination with reagents like sulfuryl chloride generates HCl as a byproduct, which can catalyze this unwanted side reaction.[2]

Key Mitigation Strategies:

  • Avoid SO₂Cl₂: Since SO₂Cl₂ produces HCl, it is a primary culprit. Using NCS, which produces the neutral succinimide byproduct, is the most effective way to avoid generating strong acid in situ.[2]

  • Include a Non-Nucleophilic Base: If using an acid-generating chlorinating agent is unavoidable, the inclusion of a hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) can scavenge the acid as it is formed, preventing it from catalyzing demethylation.

  • Control Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of demethylation. Monitor the reaction closely and work it up as soon as the starting material is consumed.

Visualized Workflows and Mechanisms

A clear understanding of the reaction pathways and troubleshooting logic is essential for success. The following diagrams, rendered in DOT language, illustrate these concepts.

Troubleshooting Flowchart

This diagram provides a logical decision tree for addressing common issues during the chlorination process.

Troubleshooting_Workflow start Reaction Outcome Analysis issue1 High Over-chlorination (Tetrachloro-product > 10%) start->issue1 Poor Selectivity issue2 Dark Tarry Byproducts (Oxidation/Polymerization) start->issue2 Low Mass Balance issue3 Demethylation Observed start->issue3 Incorrect Mass issue4 Low Conversion start->issue4 Incomplete Reaction success High Yield & Purity start->success Optimal Result sol1a Decrease Temperature (e.g., to 0°C or -10°C) issue1->sol1a sol1b Use Milder Reagent (NCS) issue1->sol1b sol1c Reduce Chlorinating Agent Stoichiometry (1.0-1.05 eq) issue1->sol1c issue2->sol1a Also helps sol2a Switch to Milder Reagent (NCS) issue2->sol2a sol2b Use Degassed Solvents & Inert Atmosphere issue2->sol2b sol3a Avoid SO2Cl2 (HCl byproduct) issue3->sol3a sol3b Add Non-nucleophilic Base issue3->sol3b sol4a Slightly Increase Temperature issue4->sol4a sol4b Increase Reaction Time issue4->sol4b sol4c Consider a More Reactive Solvent issue4->sol4c

Caption: Troubleshooting Decision Tree for 2,3-dichloro-6-methoxyphenol Chlorination.

Reaction Pathway Diagram

This diagram illustrates the desired reaction pathway versus the primary side reaction of over-chlorination.

Reaction_Pathways cluster_main Reaction Pathways SM 2,3-dichloro-6-methoxyphenol reagent + Chlorinating Agent (e.g., NCS) SM->reagent P_desired Desired Product (2,3,4-trichloro-6-methoxyphenol) reagent2 + Chlorinating Agent P_desired->reagent2 P_side Side Product (2,3,4,5-tetrachloro-6-methoxyphenol) reagent->P_desired Desired Pathway (Attack at C4) reagent2->P_side Side Reaction (Over-chlorination at C5)

Sources

Validation & Comparative

Comparative Guide: Reaction Kinetics of 2,3-Dichloro-6-methoxy- vs. 2,4-Dichloro-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Environmental Chemists, Toxicologists, and Water Treatment Researchers Content Focus: Reaction Kinetics, Degradation Pathways, and Experimental Methodologies

Executive Summary

Chlorinated methoxyphenols, primarily generated as byproducts of chlorine-bleached kraft pulp mills and municipal water chlorination, are high-priority environmental pollutants. This guide provides an in-depth comparative analysis of two critical positional isomers: Phenol, 2,3-dichloro-6-methoxy- (commonly known as 5,6-dichloroguaiacol or 5,6-DCG) and Phenol, 2,4-dichloro-6-methoxy- (commonly known as 4,6-dichloroguaiacol or 4,6-DCG).

By analyzing their formation kinetics, microbial degradation rates, and environmental sorption behaviors, this guide equips researchers with the mechanistic understanding required to track, model, and remediate these recalcitrant xenobiotics.

Structural Causality & Formation Kinetics

To understand the kinetic behavior of these isomers, we must first map their IUPAC nomenclature to the standard guaiacol (o-methoxyphenol) numbering system used in environmental literature:

  • 2,3-dichloro-6-methoxyphenol 5,6-dichloroguaiacol (5,6-DCG)

  • 2,4-dichloro-6-methoxyphenol 4,6-dichloroguaiacol (4,6-DCG)

Electrophilic Aromatic Substitution (EAS) Kinetics

During the aqueous chlorination of lignin precursors (guaiacol), the formation kinetics of these two isomers differ dramatically due to the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups.

The -OH group is a strong ortho/para director. In the guaiacol structure, position 4 is para to the -OH group, and position 6 is ortho. Consequently, chlorination heavily favors the formation of 4,6-DCG. Recent kinetic modeling of demonstrates that 4,6-DCG formation proceeds rapidly via a direct nucleophilic substitution pathway ( ΔG‡=294.8 kJ/mol) or an HClO-mediated oxidation pathway ( ΔG‡=242.9 kJ/mol). Conversely, 5,6-DCG requires substitution at the meta position relative to the -OH group, making it kinetically and thermodynamically less favored, resulting in significantly lower environmental yields.

Environmental Degradation & Microbial Kinetics

While their formation kinetics differ, both isomers share a critical structural feature that dictates their environmental persistence: a chlorine atom at the 6-position (adjacent to the -OH group in the guaiacol ring, or the 2-position in IUPAC nomenclature).

The Steric Hindrance of O-Demethylation

Microbial degradation of chlorinated guaiacols typically initiates via O-demethylation, catalyzed by bacterial enzymes (e.g., in Acinetobacter junii). However, reveal a strict structure-activity relationship. While isomers like 4,5-DCG are rapidly degraded into chlorocatechols, the presence of a bulky chlorine atom at the 6-position completely sterically hinders the O-demethylase enzyme. As a result, both 2,3-dichloro-6-methoxyphenol and 2,4-dichloro-6-methoxyphenol exhibit near-zero microbial degradation kinetics under standard aerobic conditions, leading to prolonged environmental half-lives.

Caption: Mechanistic pathway showing the formation of 6-chloro isomers and their metabolic recalcitrance.

Sorption and Bioaccumulation Kinetics

Because microbial degradation is blocked, the primary environmental sinks for these isomers are sediment sorption and bioaccumulation.

  • Sorption Kinetics: indicate that sorption equilibrium for 4,6-DCG is achieved rapidly (within 12–24 hours). The sorption coefficient ( Kd​ ) is highly pH-dependent. Because the pKa​ of these compounds is relatively low (approx. 7.3 for 4,6-DCG), they exist partially as ionized phenolates in neutral waters, which lowers their total organic carbon partitioning coefficient ( Koc​ ) compared to fully neutral species.

  • Bioaccumulation: In aquatic species, uptake kinetics are rapid. demonstrate that equilibrium concentrations of waterborne chloroguaiacols are attained within 2 days, with Bioconcentration Factors (BCF) scaling with the degree of chlorination rather than specific positional isomerism.

Quantitative Data Comparison

The following table summarizes the kinetic and physicochemical parameters differentiating the two isomers.

Parameter2,3-dichloro-6-methoxyphenol2,4-dichloro-6-methoxyphenol
Common Name 5,6-Dichloroguaiacol (5,6-DCG)4,6-Dichloroguaiacol (4,6-DCG)
Formation Kinetics (Yield) Low (Meta-substitution required)High (Ortho/Para-directed substitution)
Oxidation Pathway ΔG‡ N/A (Thermodynamically unfavored)242.9 kJ/mol
Microbial Degradation Rate Negligible (Steric block at C6)Negligible (Steric block at C6)
Sorption Equilibrium Time 12 - 24 hours12 - 24 hours
Bioaccumulation (BCF) ~150 - 200 (Estimated)~150 - 200 (Estimated)
Primary Environmental Sink Sediment PartitioningSediment Partitioning / Biota

Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity data when comparing the kinetics of these isomers, researchers must employ rigorous, self-validating protocols. Below are the standardized methodologies for evaluating microbial degradation and sorption kinetics.

Protocol A: Microbial Degradation Kinetic Assay

Objective: Validate the recalcitrance of 6-chloro substituted methoxyphenols against bacterial O-demethylation.

  • Inoculum Preparation: Culture Acinetobacter junii 5ga (or equivalent guaiacol-degrading strain) in minimal basal medium supplemented with 2 mM unmodified guaiacol as the sole carbon source until the late exponential phase ( OD600​≈0.8 ).

  • Cell Harvesting & Washing: Centrifuge cells at 8,000 × g for 10 min. Wash twice with 50 mM phosphate buffer (pH 7.2) to remove residual unmodified guaiacol.

  • Spiking: Resuspend cells in phosphate buffer. Spike parallel flasks with 0.5 mM of 2,3-dichloro-6-methoxyphenol, 2,4-dichloro-6-methoxyphenol, and 4,5-dichloroguaiacol (Positive Control). Include a cell-free abiotic control.

  • Time-Course Sampling: Incubate at 30°C with orbital shaking (150 rpm). Extract 1 mL aliquots at t=0,2,4,8,12,24 hours.

  • Extraction & Derivatization: Acidify samples to pH 2.0 with H2​SO4​ . Extract with ethyl acetate. Derivatize the extract using acetic anhydride (in the presence of K2​CO3​ ) to acetylate the phenolic hydroxyl groups, enhancing GC volatility.

  • GC-MS Analysis: Quantify the depletion of the parent compound and the transient formation of chlorocatechols (indicative of successful O-demethylation). Expected Result: 4,5-DCG will deplete rapidly; 2,3- and 2,4-isomers will remain at t=0 concentrations.

Protocol B: Sediment Sorption Kinetics

Objective: Determine the pseudo-first-order sorption kinetics and Kd​ values.

Caption: Standardized experimental workflow for determining sorption and degradation kinetics.

  • Sediment Preparation: Sieve estuarine sediment (< 2 mm) and characterize for Total Organic Carbon (TOC) and humic acid content.

  • Equilibration: Add 1.0 g of sediment to 20 mL of synthetic estuarine water (buffered to pH 6.6 or 7.8) in Teflon-lined centrifuge tubes.

  • Isotherm Spiking: Spike with varying concentrations of the target isomer (0.75 to 100 μg/mL).

  • Kinetic Shaking: Agitate on an orbital shaker at 125 rpm. To establish kinetics, sacrifice triplicate tubes at t=1,2,4,8,12,24,48 hours.

  • Separation & Analysis: Centrifuge at 3000 × g for 20 min. Extract the supernatant using Solid Phase Extraction (SPE) cartridges. Analyze via HRMS to determine the aqueous phase concentration ( Cw​ ).

  • Data Modeling: Calculate the sorbed concentration ( Cs​ ) by mass difference. Plot Cs​ vs Cw​ to derive the sorption coefficient ( Kd​ ) and normalize against TOC to find Koc​ .

References

  • Title: Metabolism of chlorinated guaiacols by a guaiacol-degrading Acinetobacter junii strain. Source: Applied and Environmental Microbiology (NCBI / PMC) URL: [Link]

  • Title: Identification, Precursors, and Formation Mechanisms of Chloroguaiacols in Drinking Water. Source: ChemRxiv URL: [Link]

  • Title: pH-Dependent Sorption of Chlorinated Guaiacols on Estuarine Sediments: The Effects of Humic Acids and TOC. Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Kinetics of chloroguaiacols and other chlorinated phenolic derivatives in rainbow trout (Salmo gairdneri). Source: Toxicological Sciences (Oxford Academic) URL: [Link]

comparing GC-MS and LC-MS/MS for Phenol, 2,3-dichloro-6-methoxy- detection

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for Phenol, 2,3-dichloro-6-methoxy- Detection: A Comparative Guide to GC-MS and LC-MS/MS

Phenol, 2,3-dichloro-6-methoxy- (also commonly referred to as 3,4-dichloroguaiacol or dichloromethoxyphenol) is a critical biomarker and environmental contaminant. It is frequently monitored as a degradation byproduct of polychlorinated biphenyls (PCBs) and is a known urinary metabolite resulting from exposure to pesticides like chlorothalonil[1]. Due to its trace-level presence in complex matrices (e.g., urine, pulp mill effluent, soil), selecting the appropriate mass spectrometry platform is paramount. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this specific phenolic compound, providing researchers with field-proven protocols and performance metrics.

Mechanistic Comparison: Ionization and Chromatography

The fundamental difference between GC-MS and LC-MS/MS lies in their approach to volatilization and ionization[2].

  • GC-MS (Electron Ionization - EI): GC-MS excels at separating volatile and thermally stable compounds[3]. However, the polar hydroxyl (-OH) group on 2,3-dichloro-6-methoxyphenol interacts with silanol active sites on the GC column, causing severe peak tailing and signal loss. To circumvent this, the phenolic proton must be replaced via derivatization (e.g., silylation) to form a volatile, thermally stable ether. Once in the gas phase, 70 eV EI produces highly reproducible, library-matchable fragmentation patterns.

  • LC-MS/MS (Electrospray Ionization - ESI): LC-MS operates at ambient temperatures and is ideal for polar, ionic, and non-volatile compounds[3]. Because phenols are weakly acidic, they readily donate a proton in basic or neutral aqueous solutions. ESI in negative ion mode (ESI-) perfectly exploits this chemical property, generating abundant[M-H]⁻ precursor ions without the need for derivatization[2]. Subsequent Collision-Induced Dissociation (CID) in the tandem mass spectrometer allows for Multiple Reaction Monitoring (MRM), drastically reducing matrix noise.

Workflow Visualization

G cluster_GC GC-MS Pathway cluster_LC LC-MS/MS Pathway Sample Sample Prep (SPE & Spike IS) Deriv Derivatization (Silylation) Sample->Deriv Aliquot A Recon Reconstitution (Aqueous/MeOH) Sample->Recon Aliquot B GC Gas Chromatography (DB-5MS) Deriv->GC EI EI-MS (Full Scan/SIM) GC->EI Data Data Analysis (Quantification) EI->Data LC UHPLC (C18 Column) Recon->LC ESI ESI(-) MS/MS (MRM Mode) LC->ESI ESI->Data

GC-MS and LC-MS/MS analytical workflows for 2,3-dichloro-6-methoxyphenol.

Self-Validating Experimental Methodologies

To ensure trustworthiness, both protocols below employ Isotope Dilution Mass Spectrometry (IDMS). By spiking samples with a ¹³C-labeled or deuterated internal standard prior to extraction, the method becomes a self-validating system—automatically correcting for extraction losses, derivatization inefficiencies, and matrix-induced ion suppression.

Protocol A: GC-MS Analysis (with Derivatization)

This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the target compound, enhancing its chromatographic properties[4].

  • Sample Preparation & Spiking: Aliquot 10 mL of the environmental/biological sample. Spike with 50 ng of ¹³C₆-labeled chlorophenol (Internal Standard) to validate recovery.

  • Solid-Phase Extraction (SPE): Pass the sample through a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water. Elute the retained phenols with 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Derivatization (Causality Step): Add 50 µL of BSTFA (containing 1% TMCS as a catalyst) and 50 µL of anhydrous pyridine (acting as an acid scavenger). Incubate at 60°C for 30 minutes. Mechanism: The TMCS catalyzes the replacement of the phenol's active hydrogen with a trimethylsilyl (TMS) group, preventing hydrogen bonding with the GC column's stationary phase.

  • GC-MS Acquisition: Inject 1 µL in splitless mode onto a 30m DB-5MS capillary column. Use helium as the carrier gas. Monitor the specific m/z ions of the TMS-derivatized 2,3-dichloro-6-methoxyphenol (e.g., molecular ion and [M-CH₃]⁺ fragments) in Selected Ion Monitoring (SIM) mode.

Protocol B: LC-MS/MS Analysis (Direct/Reconstituted)

This protocol leverages the inherent acidity of the phenol for direct detection via ESI negative mode[2].

  • Sample Preparation & Spiking: Aliquot 10 mL of sample and spike with 50 ng of the ¹³C₆-labeled Internal Standard.

  • Solid-Phase Extraction (SPE): Extract using an HLB cartridge as above, but elute with 5 mL of LC-MS grade methanol.

  • Reconstitution (Causality Step): Evaporate the methanol eluate to dryness and reconstitute in 100 µL of 10% Methanol / 90% Water. Mechanism: Matching the reconstitution solvent to the initial mobile phase conditions prevents solvent-induced peak broadening (the "strong solvent effect") upon injection onto the UHPLC column.

  • LC-MS/MS Acquisition: Inject 5 µL onto a sub-2µm C18 UHPLC column. Use a gradient of Water (A) and Methanol (B), both containing 0.01% ammonium hydroxide to promote deprotonation.

  • MRM Detection: Operate the mass spectrometer in ESI negative mode. Monitor the MRM transition from the[M-H]⁻ precursor ion (m/z ~191 for the naturally occurring isotopes) to its dominant product ion (e.g., m/z ~176, corresponding to the loss of a methyl radical from the methoxy group).

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS often hinges on required sensitivity and sample throughput. The table below summarizes typical performance metrics for 2,3-dichloro-6-methoxyphenol detection based on contemporary analytical standards.

Performance MetricGC-MS (SIM Mode)LC-MS/MS (MRM Mode)
Sample Preparation SPE + Evaporation + DerivatizationSPE + Evaporation + Reconstitution
Derivatization Required? Yes (e.g., BSTFA/TMCS)No
Limit of Detection (LOD) 10 – 50 ng/L1 – 5 ng/L
Limit of Quantitation (LOQ) 30 – 150 ng/L3 – 15 ng/L
Linear Dynamic Range 0.1 – 100 µg/L0.01 – 50 µg/L
Matrix Effects Low (Chromatography separates matrix well)Moderate to High (Ion suppression in ESI)
Analytical Run Time 20 – 30 minutes5 – 10 minutes

Conclusion & Strategic Recommendations

For the targeted detection of Phenol, 2,3-dichloro-6-methoxy-, LC-MS/MS is the superior choice for high-throughput, ultra-trace level quantification (e.g., pharmacokinetics or trace environmental monitoring). Its ability to skip derivatization reduces sample preparation time and eliminates the variability associated with incomplete chemical derivatization reactions. Furthermore, the sensitivity of ESI- coupled with MRM provides LODs an order of magnitude lower than standard GC-MS.

Conversely, GC-MS remains highly relevant for untargeted environmental screening or when matrix-induced ion suppression in LC-MS/MS cannot be mitigated by sample cleanup. The robust nature of EI fragmentation ensures definitive structural confirmation against extensive spectral libraries, making it an invaluable tool for exploratory research where multiple unknown chlorinated metabolites are present[3].

References

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013 - EPA Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science Source: Arome Science URL:[Link]

Sources

benchmarking catalytic efficiency with Phenol, 2,3-dichloro-6-methoxy- precursors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Catalytic Efficiency: C–O Cross-Coupling of Phenol, 2,3-dichloro-6-methoxy- Precursors

Executive Summary The synthesis of complex diaryl ethers is a cornerstone of modern drug development and agrochemical design. However, utilizing highly substituted precursors like phenol, 2,3-dichloro-6-methoxy- (CAS: 77102-95-5) presents significant synthetic hurdles. This guide objectively benchmarks the catalytic efficiency of Palladium (Pd), Copper (Cu), and Nickel (Ni) systems for the O-arylation of this sterically hindered, electron-deficient phenol. By analyzing the causality behind ligand design and reaction conditions, we provide a self-validating framework for selecting the optimal catalytic system.

Mechanistic Challenges of the 2,3-Dichloro-6-methoxyphenol Motif

Coupling this specific phenol requires overcoming three distinct thermodynamic and kinetic barriers:

  • Steric Hindrance: The 2,6-disubstitution (ortho-chloro and ortho-methoxy groups) severely restricts the trajectory of the metal complex during the ligand exchange step.

  • Electronic Deactivation: The strongly electron-withdrawing nature of the two chlorine atoms reduces the pKa of the phenol. While this makes deprotonation easier, it drastically reduces the nucleophilicity of the resulting phenolate, slowing down the critical reductive elimination step[1].

  • Chemoselectivity Risks: The presence of two C–Cl bonds on the phenol ring introduces the risk of competitive oxidative addition by electron-rich Pd(0) or Ni(0) species, leading to unwanted polymerization or dehalogenation instead of the desired C–O bond formation.

Catalyst Benchmarking: Palladium vs. Copper vs. Nickel

  • Palladium (Buchwald-Hartwig O-Arylation): Pd-catalysis remains the gold standard for difficult C–O couplings. To force the thermodynamically challenging reductive elimination of the sterically encumbered 2,3-dichloro-6-methoxyphenolate, highly bulky, electron-rich biarylphosphine ligands (e.g., RockPhos or t-BuBrettPhos) are required. Furthermore, relying on insoluble inorganic bases (like K₃PO₄) often leads to mass transfer limitations and irreproducibility. Recent methodologies prioritize (such as tertiary amines) to maintain a homogeneous catalytic environment, preventing catalyst poisoning and ensuring consistent kinetics[1].

  • Copper (Ullmann-Type Coupling): Cu-catalysis offers a cost-effective alternative with inherently high chemoselectivity; Cu(I) species are highly unlikely to undergo oxidative addition into the C–Cl bonds of the phenol[2]. However, the struggles with the steric bulk of 2,6-disubstituted phenols. Even with modern bidentate ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄Phen), the reaction requires elevated temperatures (≥100 °C) and higher catalyst loadings to achieve turnover[2].

  • Nickel (Photoredox Dual Catalysis): Ni-catalyzed etherification of phenols has historically been limited because phenolates possess lower reduction potentials, suppressing the oxidation of Ni(II) intermediates into the requisite Ni(III) species necessary for reductive elimination[3]. However, recent breakthroughs in using photosensitizers (e.g., thioxanthen-9-one, TXO) allow Ni-catalysis to proceed under remarkably mild conditions, offering a promising alternative for heat-sensitive substrates[4].

Quantitative Benchmarking Data

Table 1: Comparative catalytic efficiency for the C–O cross-coupling of 2,3-dichloro-6-methoxyphenol with 4-bromoanisole.

ParameterPalladium SystemCopper SystemNickel (Photoredox)
Catalyst / Precatalyst Pd(OAc)₂ (2 mol%)CuI (10 mol%)NiBr₂·glyme (5 mol%)
Ligand / Sensitizer RockPhos (4 mol%)Me₄Phen (20 mol%)TXO (5 mol%)
Base & Solvent i-Pr₂NEt, TolueneCs₂CO₃, DMFt-BuNH(i-Pr), MeCN
Temperature 80 °C110 °C25 °C (Blue LED)
Time to Completion 12 h24 h18 h
Yield (NMR) >90%~65%~75%
Chemoselectivity High (Requires tuning)ExcellentGood
Primary Limitation Ligand cost, C-Cl activation riskHigh temp, lower yieldSpecialized photoreactor needed

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity and reproducibility, the following Pd-catalyzed protocol incorporates a self-validating design. The inclusion of an internal standard allows for precise kinetic tracking, while GC-MS aliquots verify chemoselectivity.

Objective: Synthesis of 1-(2,3-dichloro-6-methoxyphenoxy)-4-methoxybenzene.

  • Preparation of the Homogeneous Catalyst Matrix: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RockPhos (18.7 mg, 0.04 mmol). Add anhydrous toluene (1.0 mL) and stir for 15 minutes at room temperature to preform the active Pd(0)L complex.

  • Substrate & Internal Standard Addition: To the catalyst solution, add 2,3-dichloro-6-methoxyphenol (193 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), and exactly 168 mg (1.0 mmol) of 1,3,5-trimethoxybenzene (Internal Standard for quantitative ¹H-NMR).

  • Base Addition (Causality Check): Add N,N-diisopropylethylamine (i-Pr₂NEt) (2.0 mmol). Rationale: A weak, soluble organic base prevents the formation of a heterogeneous slurry, ensuring mass transfer does not become the rate-limiting step[1].

  • Reaction Execution & Kinetic Tracking: Seal the tube, remove it from the glovebox, and heat to 80 °C. At t = 2h, 6h, and 12h, withdraw 50 µL aliquots under positive argon pressure.

  • Validation & Analysis: Dilute the aliquots with EtOAc, filter through a short silica plug, and analyze via GC-MS. Self-Validation: Monitor the m/z signals. The absence of m/z corresponding to de-chlorinated phenol confirms that the bulky RockPhos ligand successfully suppressed unwanted C–Cl oxidative addition.

  • Workup: Upon completion (12h), cool to room temperature, concentrate under reduced pressure, and determine the precise yield via quantitative ¹H-NMR integration against the 1,3,5-trimethoxybenzene standard before chromatographic purification.

Mechanistic Pathway Visualization

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-Br Pd0->OxAdd + Ar-Br LigEx Ligand Exchange Ar-Pd(II)(L)-OAr' OxAdd->LigEx + Ar'OH, Base - Base·HBr RedElim Reductive Elimination Transition State LigEx->RedElim Steric Push RedElim->Pd0 Catalyst Regeneration Product Diaryl Ether Ar-OAr' RedElim->Product Product Release

Caption: Pd-catalyzed C-O cross-coupling cycle highlighting key mechanistic steps.

References

  • Ostrowska, M. I.; Morris, J. A.; Ball, L. T. "Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies." Journal of the American Chemical Society, 2025.[Link]

  • Marcoux, J.-F.; Doye, S.; Buchwald, S. L. "A General Copper-Catalyzed Synthesis of Diaryl Ethers." Journal of the American Chemical Society, 1997.[Link]

  • Zhu, D.-L.; Jiang, S.; Wu, Q.; Wang, H.; Li, H.-Y.; Li, H.-X. "Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer." Organic Letters, 2021.[Link]

Sources

A Comparative Toxicological Assessment: Chloromethoxyphenols vs. Phenol, 2,3-dichloro-6-methoxy-

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to industrial synthesis. However, their structural diversity is matched by a wide spectrum of toxicological profiles. For researchers in drug development and the life sciences, a nuanced understanding of how substitutions on the phenol ring influence toxicity is paramount for ensuring safety and efficacy. This guide provides an in-depth comparison of the toxicological properties of two distinct classes of substituted phenols: chloromethoxyphenols and the specific isomer, Phenol, 2,3-dichloro-6-methoxy-.

While extensive experimental data exists for many phenolic derivatives, specific toxicological data for chloromethoxyphenols as a class, and for 2,3-dichloro-6-methoxyphenol in particular, is limited. Therefore, this guide will synthesize available experimental data on structurally related compounds with principles from Quantitative Structure-Activity Relationship (QSAR) studies to provide a predictive and mechanistically grounded comparison.

Mechanisms of Phenolic Toxicity: A Foundation for Comparison

The toxicity of phenolic compounds is multifaceted, often involving a combination of the following mechanisms:

  • Membrane Disruption and Protein Denaturation: At high concentrations, phenols can disrupt cell membranes and denature proteins, leading to coagulative necrosis. This non-specific cytotoxicity is a hallmark of many phenolic compounds.[1]

  • Formation of Reactive Species: A key determinant of the "extended toxicity" of many phenols is their metabolic activation to reactive intermediates, primarily phenoxyl radicals and quinones.[2] These reactive species can induce oxidative stress, form adducts with DNA and proteins, and disrupt cellular signaling pathways.[2] The propensity of a phenol to form these radicals is heavily influenced by the electronic properties of its substituents.[2]

The following diagram illustrates the general pathways of phenol-induced toxicity:

G Phenol Substituted Phenol Membrane Cell Membrane Disruption Phenol->Membrane High Concentration Protein Protein Denaturation Phenol->Protein High Concentration Metabolism Metabolic Activation (e.g., CYP450) Phenol->Metabolism Apoptosis Apoptosis/Necrosis Membrane->Apoptosis Protein->Apoptosis Radical Phenoxyl Radical Metabolism->Radical Quinone Quinone Formation Radical->Quinone OxidativeStress Oxidative Stress (ROS) Radical->OxidativeStress DNA_Damage DNA Adducts & Damage Quinone->DNA_Damage Protein_Adducts Protein Adducts Quinone->Protein_Adducts OxidativeStress->DNA_Damage DNA_Damage->Apoptosis Protein_Adducts->Apoptosis

Caption: General mechanisms of phenol-induced cytotoxicity.

Comparative Toxicity Analysis: A Predictive Approach

Due to the scarcity of direct experimental data, we will employ QSAR principles to forecast the toxicological profiles of chloromethoxyphenols and 2,3-dichloro-6-methoxyphenol.

Chloromethoxyphenols: A Class Overview

The toxicity of chloromethoxyphenols is predicted to be a complex interplay between the opposing electronic effects of the chloro- (electron-withdrawing) and methoxy- (electron-donating) substituents.

  • Influence of the Methoxy Group: The methoxy group is an electron-donating group, which generally increases the propensity of the phenol to be oxidized to a phenoxyl radical, thereby potentially increasing its "extended toxicity".[2][3] However, the position of the methoxy group is critical. An ortho-methoxy group, as seen in guaiacol (2-methoxyphenol), can influence the reactivity of the resulting radical.[4]

  • Influence of the Chloro Group: The chloro group is electron-withdrawing, which tends to decrease the ease of phenoxyl radical formation.[2] However, chlorination also increases the lipophilicity (log Kow) of the molecule, which can enhance its ability to cross cell membranes and exert baseline toxicity.[1][5] The position of the chlorine atom also significantly impacts toxicity.

Phenol, 2,3-dichloro-6-methoxy-: A Specific Case

For the specific isomer, 2,3-dichloro-6-methoxyphenol, we can predict its toxicological profile based on its unique substitution pattern:

  • Steric Hindrance: The presence of substituents at both ortho-positions (2-chloro and 6-methoxy) is likely to sterically hinder the phenolic hydroxyl group. This hindrance can decrease the rate of phenoxyl radical formation and subsequent reactions, potentially reducing its "extended toxicity" compared to less hindered isomers.[6]

  • Electronic Effects: The two electron-withdrawing chloro groups at the 2 and 3 positions would be expected to decrease the electron density of the aromatic ring, making oxidation to a phenoxyl radical less favorable. The electron-donating methoxy group at the 6-position would counteract this effect to some extent.

  • Lipophilicity: The presence of two chlorine atoms will significantly increase the lipophilicity of this molecule compared to phenol or a monochlorinated methoxyphenol, likely leading to greater membrane partitioning and potential for baseline narcosis-type toxicity.

Table 1: Predicted Toxicological Profile Comparison

FeatureChloromethoxyphenols (General)Phenol, 2,3-dichloro-6-methoxy-Unsubstituted Phenol
Primary Cytotoxicity Moderate to HighPredicted to be Moderate to HighHigh
Mechanism Mixed: Membrane disruption, oxidative stressPredicted to be primarily membrane disruption due to high lipophilicity, with potentially reduced radical-mediated toxicity due to steric hindrance and electronic effects.Membrane disruption, protein denaturation, phenoxyl radical formation
Genotoxicity Possible, dependent on isomer structurePredicted to have lower potential for radical-induced genotoxicity compared to unhindered, electron-rich phenols.Can be genotoxic through the formation of reactive metabolites.
Key Influencing Factors Position of chloro and methoxy groups, lipophilicity (log Kow), pKaHigh lipophilicity, steric hindrance at the phenolic hydroxyl groupPropensity to form phenoxyl radicals

Supporting Experimental Data from Analogous Compounds

While direct data is lacking, we can draw inferences from studies on structurally similar compounds.

Table 2: Acute Toxicity Data for Phenol and Related Compounds

CompoundTest SpeciesRoute of AdministrationLD50 ValueReference
PhenolRatOral317 mg/kg[7]
2-ChlorophenolRatOral670 mg/kg[8]
4-ChlorophenolRatOral500-1000 mg/kg[8]
2,4-DichlorophenolRatOral580 - 4000 mg/kg[9]
2-Methoxyphenol (Guaiacol)RatOral520 mg/kg[10]
4-MethoxyphenolRatOral1600 mg/kg[11]
4-Chloro-2-methylphenolMouseOral1320 mg/kg[12]

Note: This table provides a general comparison and direct extrapolation to the target compounds should be done with caution.

Experimental Protocols for Toxicity Assessment

To empirically determine and compare the toxicity of these compounds, the following standard in vitro assays are recommended.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow Diagram:

G Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for desired exposure time (e.g., 24, 48, 72 hours) Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 1-4 hours at 37°C Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution to dissolve formazan crystals Incubate3->Add_Solubilizer Read Measure absorbance at 570 nm Add_Solubilizer->Read Analyze Calculate cell viability and IC50 values Read->Analyze G Start Treat cells with test compounds Harvest Harvest and suspend cells in low melting point agarose Start->Harvest Embed Embed cells on a microscope slide Harvest->Embed Lyse Lyse cells to remove membranes and proteins Embed->Lyse Unwind Unwind DNA in alkaline buffer Lyse->Unwind Electrophorese Perform electrophoresis Unwind->Electrophorese Neutralize Neutralize and stain DNA Electrophorese->Neutralize Visualize Visualize and score comets under a fluorescence microscope Neutralize->Visualize Analyze Quantify DNA damage (e.g., tail moment) Visualize->Analyze

Caption: Workflow for the Comet assay to assess genotoxicity.

Step-by-Step Protocol:

  • Cell Treatment: Expose cells to the test compounds at non-cytotoxic concentrations (determined from the MTT assay) for a defined period.

  • Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to break down the cell and nuclear membranes, leaving the DNA as a nucleoid. [13]4. Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. [13]5. Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length, tail intensity, and tail moment).

Conclusion

This guide provides a comparative toxicological framework for chloromethoxyphenols and Phenol, 2,3-dichloro-6-methoxy-. While direct experimental data remains limited, a synthesis of QSAR principles and data from analogous compounds allows for informed predictions. The toxicity of chloromethoxyphenols is likely to be highly dependent on the specific substitution pattern, which dictates a balance between metabolic activation and membrane disruption. For Phenol, 2,3-dichloro-6-methoxy-, its high lipophilicity and sterically hindered hydroxyl group suggest a toxicity profile dominated by baseline narcosis rather than radical-mediated mechanisms. The provided experimental protocols offer a clear path for the empirical validation of these predictions, which is essential for a comprehensive risk assessment in any research or development context.

References

  • Schultz, T. W., & Tichy, M. (1993). Structure-toxicity relationships for phenols to Tetrahymena pyriformis: a mechanism of action approach. In QSAR in Environmental Toxicology-V (pp. 269-281). Sci. Tech. Publ.
  • Selassie, C. D., Kapur, S., Verma, R. P., & Hansch, C. (2002). The toxicity of phenols to cells and whole animals: a QSAR and comparative QSAR study. Journal of medicinal chemistry, 45(7), 1531-1543.
  • Apostolou, A., Stamatakis, M., & Kourounakis, P. N. (2000). Structure-toxicity relationships for a series of phenols. European journal of medicinal chemistry, 35(7-8), 699-707.
  • Saito, K., & Shigeoka, T. (1994). Toxicity of phenols to the algae Selenastrum capricornutum and Chlorella vulgaris and the protozoan Tetrahymena pyriformis. Chemosphere, 29(7), 1469-1476.
  • Cronin, M. T., & Schultz, T. W. (1996). Structure-toxicity relationships for phenols to Tetrahymena pyriformis. Chemosphere, 32(8), 1453-1468.
  • Garg, R., Kurup, A., & Hansch, C. (2001). Comparative QSAR: on the toxicology of the phenolic OH moiety. Critical reviews in toxicology, 31(2), 223-245.
  • Shusterman, A. J., Johnson, A. S., & Hansch, C. (1989). Correlation of the toxicity of phenols and other alcohols to whole animals and to cells in culture. Chemico-biological interactions, 72(3), 273-283.
  • Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2002). Antioxidant and prooxidant action of eugenol-related compounds and their cytotoxicity. Toxicology, 177(1), 39-54.
  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51-62.
  • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., ... & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206-221.
  • Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular biotechnology, 26(3), 249-261.
  • Singh, N. P., McCoy, M. T., Tice, R. R., & Schneider, E. L. (1988). A simple technique for quantitation of low levels of DNA damage in individual cells. Experimental cell research, 175(1), 184-191.
  • Olive, P. L., & Banáth, J. P. (2006). The comet assay: a method to measure DNA damage in individual cells.
  • U.S. Environmental Protection Agency. (1986).
  • National Toxicology Program. (1992). NTP technical report on the toxicology and carcinogenesis studies of phenol (CAS No. 108-95-2) in F344/N rats and B6C3F1 mice (gavage studies). National Toxicology Program technical report series, 418, 1-277.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. U.S. Department of Health and Human Services, Public Health Service.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service.
  • Smith, C. J., Doolittle, D. J., & Bombick, D. W. (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Toxicological sciences, 69(1), 265-277.
  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: hydrophobic, electronic, and steric constants. American Chemical Society.
  • Roginsky, V., & Lissi, E. A. (2005).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9007, 3-Methoxyphenol. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7009, Guaiacol. Retrieved from [Link].

  • National Institutes of Health. (n.d.). Phenol. In Hazardous Substances Data Bank (HSDB). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Phenol, 2,4-dichloro-. Evaluation statement. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Chloro-2-methoxyphenol. Retrieved from [Link]

Sources

reproducibility of Phenol, 2,3-dichloro-6-methoxy- solid-phase extraction

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Phenol, 2,3-dichloro-6-methoxy- Solid-Phase Extraction: A Comparative Guide

Introduction & Chemical Context

Phenol, 2,3-dichloro-6-methoxy- (commonly referred to as 2,3-dichloro-6-methoxyphenol) is a complex halogenated aromatic compound. Its molecular structure features a slightly acidic phenolic hydroxyl group, electron-withdrawing chlorine atoms, and an electron-donating methoxy group. When extracting this analyte from complex aqueous matrices for LC-MS/MS or GC-MS analysis, analysts frequently encounter poor reproducibility—manifested as high Relative Standard Deviations (RSD)—and variable recovery rates.

This guide objectively compares the performance of different Solid-Phase Extraction (SPE) sorbents. By examining the physicochemical interactions at play, we provide a field-proven, self-validating protocol designed to ensure robust analytical reproducibility.

Mechanistic Causality in Sorbent Selection

The efficiency and reproducibility of chlorophenol extraction are highly dependent on the physicochemical properties of the chosen SPE sorbent[1].

  • Silica-Based C18 (Sub-optimal): Traditional C18 sorbents rely exclusively on non-polar, Van der Waals interactions[2]. For 2,3-dichloro-6-methoxyphenol, C18 often yields poor reproducibility. If the sample pH fluctuates even slightly above the analyte's pKa, the hydroxyl group ionizes. This drastically reduces its affinity for the hydrophobic C18 phase, causing premature analyte breakthrough during the loading phase[1].

  • Polystyrene-Divinylbenzene / HLB (Optimal): Polymeric sorbents, such as Hydrophilic-Lipophilic Balance (HLB) materials, provide a dual retention mechanism. The divinylbenzene backbone facilitates strong π−π interactions with the aromatic ring of the chlorophenol, while hydrophilic monomers (e.g., N-vinylpyrrolidone) engage in hydrogen bonding with the methoxy and hydroxyl groups[1]. Comparative studies between Oasis HLB and Sep-Pak C18 cartridges demonstrate that HLB yields significantly superior extraction performance and reproducibility for chlorophenolic compounds[3].

Comparative Performance Data

The following table synthesizes quantitative performance data of different SPE methodologies for chlorophenol extraction, highlighting the impact of sorbent chemistry and automation on reproducibility.

Extraction MethodologySorbent TypeAverage Recovery (%)Reproducibility (RSD %)Key Mechanistic Limitation / Advantage
Manual SPE (C18) Silica-bonded C1857 - 75%12.0 - 17.4%Prone to breakthrough if pH > 4; lacks π−π retention[1],[3].
Manual SPE (HLB) Polymeric (PS-DVB)85 - 106%3.0 - 6.0%High surface area; dual retention mechanism ensures robust capture[1].
Automated SPE (EPA 528) Polymeric (e.g., DVB)72 - 101%1.2 - 3.0%Eliminates manual flow-rate inconsistencies; highly reproducible[4],[5].

Workflow Visualization

To achieve the RSD values observed in automated methods (< 3.0%), the logical progression of the extraction must strictly control the ionization state of the analyte.

SPE_Workflow Sample Aqueous Sample (2,3-dichloro-6-methoxyphenol) pH_Adj pH Adjustment (pH 2.0 - 3.0) Sample->pH_Adj Acidify (HCl) Sorbent Select SPE Sorbent pH_Adj->Sorbent Protonate Phenol HLB Polymeric (HLB) Hydrophobic & Polar interactions Sorbent->HLB Optimal Choice C18 Silica C18 Hydrophobic only Sorbent->C18 Sub-optimal Load Sample Loading (1-2 mL/min) HLB->Load C18->Load Wash Wash Step (5% Methanol in Water) Load->Wash Remove interferences Elute Elution (100% Methanol) Wash->Elute Desorb analyte Analysis LC-MS/MS Analysis Elute->Analysis Quantify recovery

Logical workflow for the solid-phase extraction of 2,3-dichloro-6-methoxyphenol.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol utilizes a polymeric HLB sorbent (e.g., 200 mg / 6 mL cartridge) to maximize the reproducibility of 2,3-dichloro-6-methoxyphenol extraction. Every step is designed with built-in causality to prevent analyte loss.

Step 1: Sample Pre-treatment (Critical for Reproducibility)

  • Action: Filter the aqueous sample (500 mL) through a 0.45 µm membrane. Adjust the pH to 2.0–3.0 using 1M HCl[3].

  • Causality: The pKa of heavily substituted chlorophenols typically ranges from 6 to 8. Adjusting the pH to 2.0 ensures the phenolic hydroxyl group is fully protonated (neutral state). This prevents the analyte from acting as a water-soluble anion, thereby maximizing its hydrophobic retention on the sorbent[3],[6].

Step 2: Cartridge Conditioning

  • Action: Pass 5 mL of 100% Methanol through the cartridge, followed immediately by 5 mL of LC-MS grade water (acidified to pH 2.0). Do not let the sorbent bed dry.

  • Causality: Methanol solvates the polymeric bed, uncoiling the polymer chains to maximize the available surface area for π−π interactions. The acidified water equilibrates the column to match the sample loading conditions, preventing localized pH spikes that could prematurely ionize the analyte[5].

Step 3: Sample Loading

  • Action: Load the acidified sample at a strictly controlled flow rate of 2 to 5 mL/min. Use a vacuum manifold or an automated SPE system[4].

  • Causality: Exceeding 5 mL/min reduces the residence time required for the analyte to diffuse into the sorbent pores and establish stable π−π and hydrogen bonds. Flow rate inconsistencies are the primary cause of high RSD values in manual SPE[5].

Step 4: Interference Washing

  • Action: Wash the cartridge with 5 mL of 5% Methanol in water (v/v).

  • Causality: This weak solvent mixture removes highly polar matrix interferences (e.g., salts, humic acids) without providing enough elutropic strength to disrupt the strong hydrophobic interactions holding the 2,3-dichloro-6-methoxyphenol[6].

Step 5: Cartridge Drying

  • Action: Apply a vacuum (15 inHg) for 10 minutes to completely dry the sorbent bed.

  • Causality: Residual water inside the cartridge can cause phase separation or poor solubility when eluting with a 100% organic solvent, leading to variable elution efficiency and poor reproducibility[4].

Step 6: Analyte Elution

  • Action: Elute the target analyte using 2 aliquots of 3 mL 100% Methanol[7]. Allow the first aliquot to soak into the bed for 1 minute before applying a gentle vacuum.

  • Causality: The protic nature of methanol disrupts the hydrogen bonding between the sorbent's pyrrolidone groups and the analyte's methoxy/hydroxyl groups. The 1-minute soak ensures complete desorption kinetics, guaranteeing quantitative transfer into the collection tube[7].

Sources

Safety Operating Guide

Phenol, 2,3-dichloro-6-methoxy- proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide: 2,3-Dichloro-6-methoxyphenol

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling halogenated aromatics. 2,3-Dichloro-6-methoxyphenol (CAS: 77102-95-5) is a specialized chlorophenol derivative. The critical logistical and safety concern with this compound is not merely its acute toxicity, but its highly hazardous behavior upon thermal degradation. Improper disposal or low-temperature incineration of chlorophenols directly drives the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most toxic synthetic compounds known[1][2].

This guide outlines the mandatory operational workflows for the safe handling, segregation, and professional disposal of this chemical.

Operational Handling & Exposure Prevention

Before waste is generated, the experimental operational plan must ensure absolute containment.

  • Causality in PPE Selection: Phenolic compounds disrupt lipid bilayers and denature proteins, leading to rapid dermal absorption, systemic toxicity, and severe chemical burns. Standard latex or thin nitrile gloves offer insufficient breakthrough times for concentrated phenols.

  • Required Protocol: Personnel must wear heavy-duty nitrile or neoprene gloves (double-gloving is recommended during active synthesis or transfer), chemical splash goggles, and a chemically resistant lab coat[3].

  • Engineering Controls: All transfers, dilutions, and waste collections must be executed within a certified chemical fume hood to prevent the inhalation of harmful vapors or contaminated particulates[3].

Procedural Waste Segregation and Collection Workflow

The cornerstone of hazardous waste management is strict segregation. Mixing waste streams exponentially increases disposal costs, complicates the chemical matrix, and introduces severe reactive safety risks[4].

Step-by-Step Collection Methodology:

  • Designate a Specific Receptacle: Utilize a chemically compatible container (e.g., high-density polyethylene (HDPE) or glass) explicitly designated for "Halogenated Organic Waste" . Do not use galvanized steel safety cans, as halogenated solvents will corrode the metal and cause catastrophic leaks[5].

  • Execute Strict Segregation: Never mix 2,3-dichloro-6-methoxyphenol waste with non-halogenated solvents (e.g., ethanol, acetone) or aqueous waste.

    • Causality: Halogenated waste requires specialized, energy-intensive high-temperature incineration. Diluting it with non-halogenated waste unnecessarily increases the total volume of waste that must be subjected to this expensive destruction process[4].

  • Prevent Incompatibilities: Ensure the waste container is entirely free of strong oxidizers (e.g., nitric acid, peroxides). Phenols act as reducing agents; mixing them with oxidizers in a sealed waste container can trigger violent exothermic reactions and container pressurization[5].

  • Labeling and Tracking: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Clearly list "2,3-dichloro-6-methoxyphenol" and identify the primary hazards (Toxic, Halogenated)[5].

  • Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must sit within secondary containment (e.g., a chemically resistant spill tray) to capture any potential leaks[5].

The Mechanism of Thermal Destruction and Dioxin Risk

Under no circumstances should laboratory personnel attempt to neutralize, chemically treat, or incinerate chlorophenol waste on-site. The waste must be transferred to a licensed hazardous waste contractor.

  • The Causality of Dioxin Formation: When chlorophenols are subjected to temperatures between 200°C and 600°C (typical of accidental fires or improper, low-temperature incineration), they undergo gas-phase condensation and heterogeneous catalytic reactions on particulate surfaces (such as fly ash)[1]. Specifically, chlorophenoxy radicals couple at the ortho carbon atoms, forming highly stable PCDDs and PCDFs (dioxins and furans)[2][6].

  • Professional Destruction: To prevent this, licensed disposal facilities utilize high-temperature incinerators (e.g., rotary kilns or liquid injection systems). These systems operate at temperatures exceeding 1000°C with a residence time of >2 seconds. This ensures the complete cleavage of the aromatic ring and the carbon-chlorine bonds, followed by rapid quenching of the exhaust gases to prevent the de novo synthesis of dioxins during the cooling phase[2][7].

Data Presentation: Waste Stream Segregation Matrix

Waste CategoryExample ComponentsPrimary Professional Disposal RouteCompatibility & Logistical Warning
Halogenated Organic 2,3-dichloro-6-methoxyphenol , Chloroform, DichloromethaneHigh-Temperature Incineration (>1000°C)Do not mix with non-halogenated solvents to minimize treatment volume and cost[4].
Non-Halogenated Organic Acetone, Ethanol, HexaneFuel Blending / Standard IncinerationKeep strictly separate from halogenated waste[4].
Aqueous Waste Water, dilute buffers (pH 5-9)Wastewater Treatment (if permitted)Do not discharge toxic organics to the sanitary sewer[4].

Mandatory Visualization: Disposal Workflow

WasteWorkflow Gen Waste Generation (2,3-dichloro-6-methoxyphenol) Seg Waste Segregation (Halogenated Organic Waste) Gen->Seg Label Proper Labeling & Secondary Containment Seg->Label Store Temporary Storage (Satellite Accumulation Area) Label->Store Contractor Licensed Hazardous Waste Contractor Pickup Store->Contractor Incinerate High-Temperature Incineration (>1000°C, >2s residence time) Contractor->Incinerate Dioxin Prevention of PCDD/PCDF (Dioxin/Furan) Formation Incinerate->Dioxin

Workflow for the safe segregation, collection, and professional disposal of halogenated phenolic waste.

References

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf.[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste."[Link]

  • Peng, Y., et al. "Chlorophenols in Municipal Solid Waste Incineration: A review." Chemical Engineering Journal, 2016.[Link]

  • "Chlorine Input and Chlorophenol Emission in the Lab-Scale Combustion of Municipal Solid Waste." Environmental Science & Technology, ACS Publications.[Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste." [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.